molecular formula C35H52O6 B15562940 Camaric acid

Camaric acid

Cat. No.: B15562940
M. Wt: 568.8 g/mol
InChI Key: RSKOPEQHBSFOLQ-GSXRKOTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camaric acid is a useful research compound. Its molecular formula is C35H52O6 and its molecular weight is 568.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

IUPAC Name

(1S,11S,14S,15R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid

InChI

InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/t23?,24?,25?,26?,31-,32-,33-,34+,35+/m1/s1

InChI Key

RSKOPEQHBSFOLQ-GSXRKOTHSA-N

Origin of Product

United States

Foundational & Exploratory

Camaric Acid: A Technical Guide to its Discovery, Origin, and Characterization in Lantana camara

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camaric acid, a pentacyclic triterpenoid (B12794562) originating from the invasive plant species Lantana camara, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities, including its anti-inflammatory and nematicidal effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first isolated from the aerial parts of Lantana camara, a plant belonging to the Verbenaceae family.[1] This plant is a rich source of various pentacyclic triterpenoids, and the discovery of this compound was part of broader phytochemical investigations into this species.[1] It was identified along with other structurally related compounds, such as camarinic acid and lantanilic acid.[1] The characterization of these novel compounds has contributed to the understanding of the complex chemical profile of Lantana camara.

Isolation of this compound from Lantana camara

The isolation of this compound from Lantana camara is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields of this compound are not consistently reported in the literature, the general yield of crude triterpenoids from the leaves of L. camara ranges from 0.31% to 0.53% (w/w).[2]

Experimental Protocol: Isolation and Purification

This protocol outlines a standard laboratory procedure for the isolation of this compound from the leaves of Lantana camara.

2.1.1. Plant Material Preparation

  • Fresh leaves of Lantana camara are collected and thoroughly washed with distilled water to remove any contaminants.

  • The leaves are then shade-dried at room temperature until they become brittle.

  • The dried leaves are pulverized into a coarse powder using a mechanical grinder.

2.1.2. Extraction

  • A known quantity of the powdered leaf material (e.g., 500 g) is macerated in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours.

  • The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Fractionation

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

  • The fractions are collected separately, and the solvent is removed from each fraction. This compound, being a triterpenoid, is typically found in the less polar fractions like chloroform and ethyl acetate.

2.1.4. Chromatographic Purification

  • The fraction containing this compound is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions showing a prominent spot corresponding to this compound are pooled together.

  • The pooled fractions are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Table 1: Quantitative Data on Triterpenoid Yield from Lantana camara

Compound/FractionPlant PartExtraction MethodYield (% w/w)Reference
Crude TriterpenoidsLeavesNot specified0.31 - 0.53[2]
Oleanolic AcidRootsMicrowave-Assisted1.23[3]
Lantanilic AcidLeavesEthyl Acetate MacerationNot specified
Oleanonic AcidRootsNot specifiedNot specified

Note: Specific yield for this compound is not available in the cited literature; however, the yields of related triterpenoids provide a benchmark.

Structural Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

A definitive reassignment of the ¹H and ¹³C NMR chemical shifts for this compound has been published, providing a crucial reference for its structural confirmation.[1]

Table 2: Spectroscopic Data for this compound

TechniqueDescription
¹H NMR The proton NMR spectrum of this compound displays characteristic signals for a pentacyclic triterpenoid structure. These include multiple singlets in the upfield region corresponding to the methyl groups, olefinic proton signals, and signals for protons attached to carbons bearing hydroxyl and ester functionalities.
¹³C NMR The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule, confirming the pentacyclic core and the presence of various functional groups.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation of carboxylic acids typically involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[4][5] The exact fragmentation pattern of this compound would provide further confirmation of its structure.

Note: For detailed and specific NMR data, researchers are directed to the publication by Delgado-Altamirano et al. (2019) on the reassignment of NMR data for lantanilic acid and this compound.[1]

Biological Activities and Putative Mechanisms

This compound has demonstrated notable biological activities, particularly anti-inflammatory and nematicidal effects.

Anti-inflammatory Activity

Pentacyclic triterpenoids are known to possess anti-inflammatory properties, and many exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] It is hypothesized that this compound may follow a similar mechanism.

Putative Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Transcription CamaricAcid This compound CamaricAcid->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Nematicidal Activity

This compound has shown significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[8] The precise mechanism of action is not fully elucidated, but it is believed that terpenoids can disrupt the nervous system and cellular membranes of nematodes.[9][10]

Experimental Protocol: In Vitro Nematicidal Bioassay

  • Nematode Culture: Meloidogyne incognita is cultured on a suitable host plant (e.g., tomato).

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol) and diluted to various concentrations.

  • Assay: A suspension of second-stage juveniles (J2) of M. incognita is exposed to different concentrations of this compound in a multi-well plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C).

  • Mortality Assessment: Nematode mortality is observed under a microscope at regular intervals (e.g., 24, 48, 72 hours).

Table 3: Nematicidal Activity of Triterpenoids from Lantana camara against Meloidogyne incognita

CompoundConcentrationMortality (%)Reference
This compound0.5%>80[8]
Lantanilic Acid0.5%>80[8]
Camarinic Acid1.0%>80[8]
Oleanolic Acid0.5%Not specified

Workflow for Isolation and Bioactivity Screening of this compound

experimental_workflow PlantMaterial Lantana camara Leaves Extraction Solvent Extraction (Methanol/Ethanol) PlantMaterial->Extraction Fractionation Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Extraction->Fractionation Purification Column Chromatography (Silica Gel) Fractionation->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Structural Elucidation (NMR, MS) PureCompound->StructureElucidation Bioactivity Bioactivity Screening PureCompound->Bioactivity AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB inhibition) Bioactivity->AntiInflammatory Nematicidal Nematicidal Assay (vs. M. incognita) Bioactivity->Nematicidal

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated anti-inflammatory and nematicidal activities. This technical guide provides a consolidated resource for its discovery, isolation, and characterization from Lantana camara. Further research is warranted to fully elucidate its mechanisms of action, which could pave the way for its development as a novel therapeutic agent or a lead compound for drug discovery. Specifically, detailed studies on its interaction with molecular targets in inflammatory and nematode-related pathways are crucial. Additionally, optimizing the isolation protocol to improve the yield of this compound would be beneficial for future research and potential commercial applications.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Camaric Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway for camaric acid has not been fully elucidated in scientific literature. The following guide presents a putative pathway based on established principles of triterpenoid (B12794562) biosynthesis and available data on related compounds and enzymes. The experimental protocols provided are representative methodologies for investigating such pathways.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane (B1240867) class, which has been isolated from plants of the Lantana genus, particularly Lantana camara.[1] Its complex structure, featuring an oleanane backbone with specific oxidative modifications and an unusual acyl group, suggests a sophisticated biosynthetic origin. The IUPAC name for this compound is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid.[1] Triterpenoids, as a class, are known for their diverse pharmacological activities, making the elucidation of their biosynthetic pathways a subject of significant interest for metabolic engineering and drug discovery.

This technical guide outlines the putative biosynthetic pathway of this compound, divided into three core stages: the formation of the oleanane backbone, the tailoring of this scaffold through oxidative reactions, and the final acylation step. This guide also provides relevant quantitative data on related triterpenoids found in Lantana camara and detailed experimental protocols for the investigation and validation of the proposed pathway.

Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound begins with primary metabolites and proceeds through a series of enzymatic reactions catalyzed by distinct enzyme families, including terpene synthases, cytochrome P450 monooxygenases (P450s), and acyltransferases.

Stage 1: Formation of the Oleanane Backbone

The initial steps of this compound biosynthesis are believed to follow the well-established mevalonate (B85504) (MVA) pathway for the synthesis of triterpenoids in the cytoplasm.[2][3] This pathway provides the universal five-carbon isoprenoid building blocks.

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted to the isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These C5 units are then sequentially condensed to form the C15 intermediate farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to produce the C30 hydrocarbon, squalene. Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256), the linear precursor for all cyclic triterpenoids.[4]

The crucial cyclization step is catalyzed by an oxidosqualene cyclase (OSC). In the case of oleanane-type triterpenoids, this is β-amyrin synthase, which folds 2,3-oxidosqualene and catalyzes a series of cation-pi cyclizations and rearrangements to yield the pentacyclic structure of β-amyrin.[1]

Stage_1_Oleanane_Backbone_Formation substance substance enzyme enzyme acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp_dmapp IPP / DMAPP mevalonate->ipp_dmapp fpp Farnesyl Diphosphate (FPP) ipp_dmapp->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase beta_amyrin β-Amyrin (Oleanane Scaffold) oxidosqualene->beta_amyrin

Caption: Putative biosynthetic pathway from Acetyl-CoA to the β-amyrin scaffold.

Stage 2: Tailoring of the β-Amyrin Scaffold

Following the formation of the β-amyrin backbone, a series of oxidative modifications are required to produce the specific structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be key enzymes in the diversification of triterpenoid structures.[5][6] For this compound, these modifications would include:

  • Oxidation at C-28: A P450, likely from the CYP716 family, oxidizes the methyl group at C-28 to a carboxylic acid, forming oleanolic acid.[7]

  • Hydroxylation at C-22: A subsequent hydroxylation event at the C-22 position would be catalyzed by another specific P450.

  • Formation of the 3,25-epoxy bridge and 3α-hydroxylation: This is a more complex transformation. It is hypothesized that a P450 enzyme first hydroxylates C-25 to form a 3,25-diol, which is then further oxidized by the same or another P450 to form the 3,25-epoxy bridge with a concomitant 3α-hydroxylation. The presence of a 3,25-epoxy bridge is a known feature of other triterpenoids isolated from Lantana camara.[8][9]

Stage_2_Beta_Amyrin_Tailoring intermediate intermediate enzyme enzyme final_intermediate final_intermediate beta_amyrin β-Amyrin oleanolic_acid Oleanolic Acid beta_amyrin->oleanolic_acid P450 (CYP716 family) C-28 Oxidase intermediate_22_hydroxy 22β-Hydroxy-oleanolic acid oleanolic_acid->intermediate_22_hydroxy P450 C-22β Hydroxylase camaric_acid_aglycone This compound Aglycone (3,25-epoxy-3α,22β-dihydroxy-olean-12-en-28-oic acid) intermediate_22_hydroxy->camaric_acid_aglycone P450 C-3, C-25 Hydroxylase/ Epoxidase

Caption: Putative oxidative tailoring of the β-amyrin scaffold to form the this compound aglycone.

Stage 3: Acylation of the Triterpenoid Intermediate

The final step in the biosynthesis of this compound is the esterification of the C-22 hydroxyl group with a 2-methyl-2Z-butenoyl moiety (also known as an angeloyl group). This type of acylation is common in plant secondary metabolism and is catalyzed by acyltransferases.

The biosynthesis of the angeloyl group is believed to start from the amino acid L-isoleucine.[5] L-isoleucine is converted through a series of enzymatic steps to angeloyl-CoA. This activated acyl donor is then utilized by a specific acyltransferase to esterify the C-22 hydroxyl group of the this compound aglycone, yielding the final product, this compound.

Stage_3_Acylation cluster_acylation substance substance enzyme enzyme final_product final_product isoleucine L-Isoleucine angeloyl_coa Angeloyl-CoA (2-methyl-2Z-butenoyl-CoA) isoleucine->angeloyl_coa Multiple Steps acyltransferase Acyltransferase angeloyl_coa->acyltransferase camaric_acid_aglycone This compound Aglycone camaric_acid This compound camaric_acid_aglycone->camaric_acid acyltransferase->camaric_acid

Caption: Putative final acylation step in the biosynthesis of this compound.

Quantitative Data

Direct quantitative data for the intermediates of the this compound biosynthetic pathway are not available. However, studies on the chemical composition of Lantana camara provide data on the concentration of various triterpenoids, which can serve as a reference for the general productivity of this pathway in the plant.

Compound ClassCompound NamePlant PartConcentration (mg/g dry weight)Analytical MethodReference
Pentacyclic TriterpenoidsLantadene ALeavesVaries significantly by chemotypeHPLC[10]
Lantadene BLeavesVaries significantly by chemotypeHPLC[10]
Oleanolic AcidLeavesNot specifiedLC-MS/MS[7]
Ursolic AcidLeavesNot specifiedLC-MS/MS[11]

Note: The concentrations of triterpenoids in Lantana camara are highly variable and depend on the plant's chemotype, geographical location, and environmental conditions.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the putative biosynthetic pathway of this compound in Lantana camara.

Protocol for Identification and Cloning of Candidate Genes

Objective: To identify and clone candidate genes for β-amyrin synthase, P450s, and acyltransferases from Lantana camara.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Collect young leaf and root tissues from Lantana camara.

    • Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

    • Synthesize first-strand cDNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen).

  • Transcriptome Sequencing:

    • Perform de novo transcriptome sequencing of the leaf and root tissues using an Illumina platform to generate a comprehensive set of expressed genes.[12][13]

  • Candidate Gene Identification:

    • Assemble the transcriptome reads and perform functional annotation of the unigenes by BLAST searches against public databases (e.g., NCBI non-redundant protein database).

    • Identify candidate genes based on homology to known triterpenoid biosynthesis enzymes:

      • β-amyrin synthase: Search for sequences with high similarity to characterized plant β-amyrin synthases.

      • Cytochrome P450s: Identify sequences belonging to P450 families known to be involved in triterpenoid modification (e.g., CYP716, CYP71, CYP72).[3][14]

      • Acyltransferases: Search for sequences belonging to acyltransferase superfamilies (e.g., BAHD).

  • Gene Cloning:

    • Design gene-specific primers based on the identified candidate sequences.

    • Amplify the full-length coding sequences from the cDNA using PCR.

    • Clone the PCR products into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression studies.

Protocol for Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the enzymatic function of a candidate P450 from Lantana camara.

Methodology:

  • Heterologous Expression System:

    • Yeast (Saccharomyces cerevisiae) is a commonly used system for expressing plant P450s.[12] Co-express the candidate P450 with a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure sufficient electron transfer.

    • Alternatively, transient expression in Nicotiana benthamiana can be used.[6]

  • Yeast Expression:

    • Subclone the candidate P450 and CPR genes into a yeast expression vector (e.g., pYES-DEST52).

    • Transform a yeast strain engineered to produce the P450 substrate (e.g., a strain producing β-amyrin or oleanolic acid).

    • Induce protein expression with galactose.

  • In Vivo Assay:

    • Culture the transformed yeast for 48-72 hours.

    • Extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by GC-MS or LC-MS to identify the product of the P450-catalyzed reaction by comparing with authentic standards and control strains.

Protocol for In Vitro Acyltransferase Assay

Objective: To confirm the function of a candidate acyltransferase in the final step of this compound biosynthesis.

Methodology:

  • Protein Expression and Purification:

    • Express the candidate acyltransferase gene in E. coli as a fusion protein (e.g., with a His-tag).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified acyltransferase.

      • The putative substrate (this compound aglycone, which may need to be chemically synthesized or isolated from Lantana camara).

      • The acyl donor (angeloyl-CoA, which may need to be synthesized).

      • A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Incubate the reaction at 30°C for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Product Analysis:

    • Extract the product from the reaction mixture.

    • Analyze the extract by HPLC or LC-MS to detect the formation of this compound, comparing the retention time and mass spectrum with an authentic standard of this compound.

Conclusion

The biosynthesis of this compound in Lantana camara is a complex process that likely involves a conserved pathway for the synthesis of the oleanane backbone, followed by a series of specific tailoring reactions catalyzed by P450s and an acyltransferase. While the complete pathway and the enzymes involved are yet to be experimentally validated, the proposed pathway in this guide provides a solid framework for future research. The application of modern molecular biology and analytical chemistry techniques, as outlined in the experimental protocols, will be crucial in unraveling the precise enzymatic steps and regulatory mechanisms underlying the biosynthesis of this and other complex triterpenoids. Such knowledge will not only advance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of valuable natural products.

References

Spectroscopic and Structural Elucidation of Camaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated primarily from plant species of the Lantana genus, particularly Lantana camara, this compound has been the subject of various phytochemical and biological investigations. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with detailed experimental protocols for its isolation and structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₅H₅₂O₆--INVALID-LINK--
Molecular Weight568.8 g/mol --INVALID-LINK--
IUPAC Name(4aR,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-8-(((Z)-2-methylbut-2-enoyl)oxy)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a(2H)-carboxylic acid--INVALID-LINK--

Spectroscopic Data

The definitive structure of this compound has been elucidated through extensive one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. While the complete raw spectral data is often found within specialized chemical databases and the supplementary information of scientific publications, this guide provides a summary of the key spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been reported in the literature, with some chemical shifts being subject to reassignment for greater accuracy. The following tables summarize the expected chemical shifts based on published data for this compound and related triterpenoids isolated from Lantana camara.

Table 1: ¹H NMR Spectroscopic Data of this compound (Expected Resonances)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Olefinic Proton~5.3-5.5m
Protons on carbon bearing ester~4.5-5.0m
Protons on carbon bearing hydroxyl~3.2-3.8m
Methyl Protons~0.7-1.5s, d

Note: The exact chemical shifts and coupling constants can be found in the cited literature. The data presented here are representative values for oleanane-type triterpenoids.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Expected Resonances)

CarbonExpected Chemical Shift (δ, ppm)
Carboxyl Carbon (C=O)~175-185
Ester Carbonyl (C=O)~165-175
Olefinic Carbons (C=C)~120-145
Carbon bearing ester group~70-85
Carbon bearing hydroxyl group~70-80
Quaternary Carbons~30-60
Methylene and Methine Carbons~15-60
Methyl Carbons~15-30

Note: The specific assignments require detailed 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is crucial for confirming the elemental composition of this compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to analyze triterpenoids.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Ion (M⁺)
Calculated m/z (for C₃₅H₅₂O₆)568.3764
Observed m/z (HR-MS)Consistent with calculated value
Key Fragmentation Patterns (EI-MS)
Loss of water (-H₂O)[M-18]⁺
Loss of the ester side chainCharacteristic fragment ions
Retro-Diels-Alder fragmentation of the oleanene coreCharacteristic fragment ions

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of well-established techniques in natural product chemistry.

Isolation of this compound from Lantana camara

A generalized workflow for the isolation of this compound is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

G Isolation and Purification of this compound cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification A Aerial parts of Lantana camara (dried and powdered) B Soxhlet extraction with methanol (B129727) or ethanol (B145695) A->B C Crude Extract B->C D Solvent-solvent partitioning (e.g., n-hexane, chloroform (B151607), ethyl acetate) C->D E Bioactive Fraction (e.g., chloroform or ethyl acetate) D->E F Column Chromatography (Silica Gel) E->F G Fractions containing this compound F->G H Preparative HPLC or further Column Chromatography G->H I Pure this compound H->I

A generalized workflow for the isolation of this compound.
  • Plant Material and Extraction: The aerial parts of Lantana camara are collected, dried, and powdered. The powdered material is then subjected to exhaustive extraction using a solvent such as methanol or ethanol in a Soxhlet apparatus.

  • Fractionation: The crude extract is concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids like this compound are typically found in the less polar fractions.

  • Chromatographic Purification: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the purified this compound is performed using the following spectroscopic methods:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry: High-resolution mass spectra are obtained using ESI or EI sources to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments are performed to study the fragmentation patterns, which provide valuable structural information.

G Structural Elucidation Workflow A Pure this compound B NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->B C Mass Spectrometry (HR-MS, MS/MS) A->C D Data Analysis and Interpretation B->D C->D E Structure Confirmation D->E

Workflow for the structural elucidation of this compound.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are not yet extensively documented in publicly available literature, preliminary studies have indicated its potential as an antimicrobial and anti-inflammatory agent. Further research is required to elucidate the precise molecular mechanisms and signaling cascades through which this compound exerts its biological effects. The structural similarity of this compound to other bioactive triterpenoids suggests that it may interact with key cellular targets involved in inflammation and microbial growth.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data and experimental methodologies related to this compound. The presented information on NMR and mass spectrometry, along with the detailed protocols for isolation and structural elucidation, serves as a foundational resource for researchers. As the scientific community continues to explore the therapeutic potential of natural products, a thorough understanding of the chemical and structural properties of compounds like this compound is paramount for advancing drug discovery and development efforts. Further investigations into its biological activities and underlying signaling pathways are warranted to fully realize its therapeutic promise.

An In-depth Technical Guide to the Physical and Chemical Properties of Camaric and Carminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query for "Camaric acid" presents a potential ambiguity in the scientific literature. While a pentacyclic triterpenoid (B12794562) isolated from Lantana species is named this compound, the term is also a common misspelling of Carminic acid , the well-known and extensively researched anthraquinone (B42736) pigment. Given the depth of information available for Carminic acid regarding signaling pathways and experimental protocols, this guide provides a comprehensive overview of both compounds, with a primary focus on Carminic acid to meet the in-depth requirements of researchers, scientists, and drug development professionals.

Part 1: In-depth Technical Guide to Carminic Acid

Carminic acid is a C-glycosyl anthraquinone and the primary coloring agent in cochineal, extracted from the insect Dactylopius coccus.[1] It is widely used as a natural colorant in food, cosmetics, and pharmaceuticals and is noted for its antioxidant and anti-inflammatory properties.

Physical and Chemical Properties of Carminic Acid

The quantitative physical and chemical data for Carminic acid are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of Carminic Acid (C₂₂H₂₀O₁₃)

PropertyValue
CAS Number 1260-17-9[2]
Molecular Formula C₂₂H₂₀O₁₃[1][3]
Molecular Weight 492.39 g/mol [2]
Appearance Dark purplish-brown mass or bright red crystalline powder[1]
Melting Point 136 °C (decomposes)[2][3][4]
Boiling Point 907.6 °C at 760 mmHg[3]
Density 1.869 g/cm³[3]
Solubility Soluble in water, ethanol, and concentrated sulfuric acid. Insoluble in ether, benzene, and chloroform.[2][5]
Optical Rotation [α] +51.6° (water)[5]

Table 2: Chemical and Spectroscopic Properties of Carminic Acid (C₂₂H₂₀O₁₃)

PropertyValue
IUPAC Name 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid[6]
LogP -1.19410[3]
pKa Values pKa1 = 2.81; pKa2 = 5.43; pKa3 = 8.10[1]
UV-Vis λmax In water: 500 nmIn 0.02N HCl: 490-500 nmIn 0.0001N NaOH: 540 nm[5]
InChI Key DGQLVPJVXFOQEV-NGOCYOHBSA-N[7]
Experimental Protocols

This protocol details a standard method for the extraction of carminic acid from dried Dactylopius coccus insects.

  • Preparation of Cochineal: Obtain dried female cochineal insects and grind them into a fine powder using a mechanical grinder.

  • Aqueous Extraction:

    • Mix the cochineal powder with distilled water in a flask, typically at a solid-to-liquid ratio of 1:20 (g/mL).

    • Heat the mixture to boiling while stirring continuously. Maintain a gentle boil for approximately 30 minutes to an hour.

    • Allow the mixture to cool to room temperature.

  • Filtration: Filter the cooled mixture through a fine-mesh sieve or filter paper to separate the aqueous extract containing carminic acid from the solid insect residue.

  • Acidification and Precipitation (Optional, for Carmine (B74029) production): To precipitate the pigment as a calcium-aluminum lake (carmine), add alum (aluminum potassium sulfate) and calcium chloride to the filtrate. Adjust the pH to approximately 5.0-5.5 with citric acid and boil the solution. The carmine pigment will precipitate.

  • Purification: The crude carminic acid extract can be further purified using column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent like aqueous ethanol.

The total synthesis of carminic acid is a complex, multi-step process. The following is a conceptual outline based on established synthetic routes.

  • Formation of the Anthraquinone Core: The synthesis typically begins with the construction of a substituted naphthoquinone, such as 2-chloronaphthazarin.

  • Diels-Alder Reaction: The naphthoquinone derivative undergoes a Diels-Alder reaction with a substituted diene (e.g., a bis-trimethylsilyl-diene) to form the tricyclic anthraquinone skeleton.

  • Functional Group Manipulation: A series of reactions, including methylation, reductive methylation, and demethylation, are performed to install the correct pattern of hydroxyl and methoxy (B1213986) groups on the anthraquinone core.

  • C-Glycosylation: A protected glucose derivative (e.g., tetra-O-benzyl-α-D-glucopyranosyl bromide) is coupled to the anthraquinone core via a selective C-glycosylation reaction. This is a critical step to form the C-C bond between the sugar and the aromatic ring.

  • Oxidation and Deprotection: The intermediate is then oxidized to form the quinone structure. Finally, all protecting groups on the sugar and the anthraquinone are removed, typically through hydrogenolysis and/or acidic hydrolysis, to yield carminic acid.

Signaling Pathway Modulation by Carminic Acid

Carminic acid has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB (Nuclear Factor kappa B) and Nrf-2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[8][9] Under conditions of cellular stress (e.g., from excessive fructose), pro-inflammatory stimuli can activate the NF-κB pathway, leading to the expression of inflammatory cytokines. Simultaneously, oxidative stress can inhibit the Nrf-2 pathway, which is responsible for the expression of antioxidant enzymes. Carminic acid intervenes by inhibiting the activation of NF-κB and promoting the nuclear translocation of Nrf-2, thereby reducing inflammation and enhancing the cellular antioxidant response.[9][10]

Carminic_Acid_Signaling cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Stress Pro-inflammatory Stimuli & Oxidative Stress NFkB_pathway NF-κB Pathway Stress->NFkB_pathway Activates Nrf2_pathway Nrf2 Pathway Stress->Nrf2_pathway Inhibits Inflammation Inflammation (Cytokine Expression) NFkB_pathway->Inflammation Antioxidant Antioxidant Response (Enzyme Expression) Nrf2_pathway->Antioxidant Carminic_Acid Carminic Acid Carminic_Acid->NFkB_pathway Inhibits Carminic_Acid->Nrf2_pathway Activates

Modulation of NF-κB and Nrf-2 pathways by Carminic Acid.

Part 2: Technical Summary of this compound

This compound is a pentacyclic triterpenoid found in plants of the Lantana genus, such as Lantana camara and Lantana montevidensis.[11] It has been investigated for its antibacterial and anti-inflammatory activities.

Physical and Chemical Properties of this compound

The available quantitative data for this compound is summarized below.

Table 3: General and Physical Properties of this compound (C₃₅H₅₂O₆)

PropertyValue
CAS Number 146450-83-1[12]
Molecular Formula C₃₅H₅₂O₆[11][12]
Molecular Weight 568.8 g/mol [11]
Appearance Solid (form not specified)
XLogP3 7.1[12]
InChI Key RSKOPEQHBSFOLQ-IGIQLDRLSA-N[11]
Experimental Protocol: Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Lantana species.

  • Plant Material Preparation:

    • Collect fresh leaves or roots of Lantana camara or Lantana montevidensis.

    • Wash the plant material thoroughly to remove debris.

    • Air-dry the material in the shade or in an oven at a low temperature (e.g., 45-55°C) until brittle.

    • Grind the dried material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, for an extended period (e.g., 24-72 hours) at room temperature.

    • Alternatively, perform a continuous extraction using a Soxhlet apparatus.

  • Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the relevant fractions and concentrate them to yield purified this compound.

Camaric_Acid_Isolation Start Collect Lantana Plant Material (Leaves/Roots) Prep Wash, Dry, and Grind to Powder Start->Prep Extract Solvent Extraction (e.g., Methanol, Ethyl Acetate) Prep->Extract Concentrate Filter and Concentrate (Rotary Evaporator) Extract->Concentrate Crude Crude Extract Concentrate->Crude Chrom Silica Gel Column Chromatography Crude->Chrom Elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Chrom->Elute Monitor Monitor Fractions by TLC Elute->Monitor Purified Purified this compound Monitor->Purified

General experimental workflow for the isolation of this compound.

References

Camaric Acid: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid (B12794562) found in plants of the Lantana genus, particularly Lantana camara, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the screening methods for the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and related extracts from Lantana camara. Due to the limited availability of data on purified this compound for certain activities, data from extracts rich in related compounds are included for comparative purposes and to indicate potential areas of activity.

Table 1: Anti-inflammatory Activity of this compound

Compound/ExtractAssayTest SystemIC50 / ED50
This compoundTPA-induced ear edemaMouse0.67 mg/ear

Table 2: Antimicrobial Activity of this compound

Compound/ExtractOrganismAssay MethodMIC (µg/mL)
This compoundEscherichia coliBroth Microdilution4.88
This compoundPseudomonas aeruginosaBroth Microdilution9.76
This compoundStaphylococcus aureusBroth Microdilution19.5
This compoundBacillus cereusBroth Microdilution19.5
This compoundCandida albicansBroth Microdilution19.5

Table 3: Cytotoxic Activity of Lantana camara Extracts and Essential Oils

Extract/Essential OilCancer Cell LineAssay MethodIC50 (µg/mL)
L. camara Leaf Extract-loaded Chitosan NanoparticlesMDA-MB-231 (Triple-negative breast cancer)MTT Assay18.6 ± 1.2[1]
L. camara Leaf Extract-loaded Chitosan NanoparticlesHCT116 (Colorectal cancer)MTT Assay22.4 ± 1.5[1]
L. camara Essential OilHeLa (Cervical cancer)MTT Assay44.86 ± 0.07[2][3]
L. camara Methanol Leaf ExtractNot specifiedMTT Assay221.18

Table 4: Enzyme Inhibitory Activity of Lantana camara Extracts

ExtractEnzymeAssay MethodIC50 (µg/mL)
L. camara (Flowers) Essential OilLipoxygenase (LOX)In vitro enzyme inhibition assay17.23 ± 0.10[4]
L. camara (Leaves) Essential OilLipoxygenase (LOX)In vitro enzyme inhibition assay15.82 ± 0.07[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating the topical anti-inflammatory potential of novel compounds.

  • Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to the skin, activates protein kinase C (PKC). This activation triggers a signaling cascade leading to the production of pro-inflammatory mediators, resulting in measurable edema. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced swelling.

  • Procedure:

    • Animal Acclimatization: Acclimatize male Swiss mice for at least one week under standard laboratory conditions.

    • Induction of Inflammation: Dissolve TPA in a suitable solvent (e.g., acetone). Apply a standardized volume of the TPA solution to the inner and outer surfaces of one ear of each mouse. The contralateral ear serves as the vehicle control.

    • Treatment: Apply a solution of this compound in the same solvent to the TPA-treated ear, typically immediately after TPA application. A positive control group treated with a known anti-inflammatory agent (e.g., indomethacin) should be included.

    • Measurement of Edema: After a predetermined time (e.g., 4-6 hours), euthanize the mice. Use a standard-sized biopsy punch to remove a circular section from both the treated and control ears.

    • Quantification: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the TPA-treated and control ear punches.

    • Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the TPA-only treated group. The ED50 value (the dose causing 50% inhibition of edema) can be determined by testing a range of concentrations.

Broth Microdilution Assay (Antimicrobial Activity)

This in vitro method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.

  • Procedure:

    • Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).

    • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubation: Incubate the microtiter plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

    • Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of this compound in which no visible growth is observed. The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

MTT Assay (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The anti-inflammatory and anticancer activities of many natural products, including those from Lantana camara, are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival.

NF-κB Signaling Pathway

Studies on extracts from Lantana camara suggest that their anti-inflammatory and anticancer effects may be mediated through the suppression of the NF-κB signaling pathway.[1][5] The diagram below illustrates the canonical NF-κB signaling cascade and the potential point of intervention by bioactive compounds.

NF_kappaB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Sequesters in Cytoplasm Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory & Pro-survival Genes (e.g., COX-2, TNF-α, IL-6, Bcl-2) Camaric_Acid This compound (Hypothesized) Camaric_Acid->IKK_complex Inhibits (Potential Mechanism) NFkB_n NF-κB DNA κB DNA binding sites NFkB_n->DNA Binds to DNA->Gene_Expression Induces Transcription

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of a test compound like this compound.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell lines) start->cell_culture seeding 2. Cell Seeding (Seed cells in 96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Add serial dilutions of this compound) seeding->treatment incubation 4. Incubation (24h, 48h, 72h) treatment->incubation mtt_assay 5. MTT Assay (Add MTT reagent, incubate, solubilize) incubation->mtt_assay read_plate 6. Absorbance Reading (Measure at 570 nm) mtt_assay->read_plate data_analysis 7. Data Analysis (Calculate % viability, plot dose-response curve) read_plate->data_analysis ic50 8. Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: General workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound exhibits a range of promising biological activities that warrant further investigation for its therapeutic potential. This guide provides a foundational understanding of its anti-inflammatory, antimicrobial, and potential cytotoxic effects, supported by quantitative data and detailed experimental protocols. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying its bioactivity. Future research should focus on expanding the screening of this compound against a broader range of cancer cell lines and microbial strains, as well as identifying its specific molecular targets in various enzymatic and signaling pathways to fully elucidate its mechanism of action.

References

Camaric Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Camaric acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest within the scientific community. Isolated primarily from plants of the Lantana genus, it has demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, biological functions, and the experimental methodologies used to elucidate its properties. The information is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identity

This compound is classified as an oleanane-type pentacyclic triterpenoid.

IdentifierValue
CAS Number 146450-83-1[1][2][3]
IUPAC Name (1S,2S,6S,10R,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.0¹,¹⁸.0²,¹⁵.0⁵,¹⁴.0⁶,¹¹]tetracos-4-ene-11-carboxylic acid[4]
Molecular Formula C₃₅H₅₂O₆[1][2][5]
Molecular Weight 568.8 g/mol [1][4]

Biological Activities and Quantitative Data

This compound has been shown to possess multiple biological activities. The following tables summarize the key quantitative data from various studies.

Table 2.1: Anti-inflammatory and Cytotoxic Activity
ActivityParameterValueModel System
Anti-inflammatoryIC₅₀0.67 mg/earTPA-induced mouse ear edema
CytotoxicityLC₅₀4.1 µg/mLBrine shrimp larvae
Table 2.2: Antimicrobial Activity
Target OrganismParameterValue (µg/mL)
Escherichia coliMIC4.88
Pseudomonas aeruginosaMIC9.76
Staphylococcus aureusMIC19.5
Bacillus cereusMIC19.5
Candida albicansMIC19.5

Signaling Pathways and Mechanism of Action

The precise signaling pathways of this compound are still under investigation. However, based on its structural class (oleanane triterpenoid) and studies on related compounds like Lantadene A, plausible mechanisms of action can be proposed.

Anti-inflammatory Pathway

Oleanane (B1240867) triterpenoids are known to exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the IKK complex or upstream signaling molecules.

anti_inflammatory_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Induces Transcription Camaric_Acid This compound Camaric_Acid->IKK Inhibits apoptotic_pathway Camaric_Acid This compound Mitochondrion Mitochondrion Camaric_Acid->Mitochondrion Induces Mitochondrial Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis experimental_workflow cluster_isolation Isolation & Purification cluster_bioassay Biological Assays Plant_Material Lantana camara Leaves Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column & HPLC Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Treatment Treatment with This compound Pure_Compound->Treatment Test Compound Cell_Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Viability Assay Treatment->MTT_Assay Data_Analysis IC₅₀ Determination MTT_Assay->Data_Analysis

References

In Silico Prediction of Coumaric Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaric acid and its derivatives represent a promising class of phenolic compounds with a wide spectrum of observed biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. The exploration of these bioactivities is significantly accelerated by in silico computational methods, which offer a rapid and cost-effective means of predicting molecular interactions, pharmacokinetic properties, and potential therapeutic applications prior to extensive laboratory investigation. This technical guide provides a comprehensive overview of the core in silico methodologies employed in the bioactivity prediction of coumaric acid. It details experimental protocols for key computational assays, presents quantitative data in a structured format, and visualizes complex biological and experimental workflows using signaling pathway and workflow diagrams.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery and bioactivity prediction leverage computational models and simulations to analyze and predict the biological activity of chemical compounds. These methods are instrumental in modern drug development, enabling high-throughput screening of large compound libraries, elucidation of mechanisms of action, and optimization of lead compounds. For natural products like coumaric acid, in silico approaches are particularly valuable for identifying potential therapeutic targets and predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby streamlining the path to clinical trials.[1][2][3]

Key In Silico Methodologies for Coumaric Acid Bioactivity Prediction

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to predict the binding affinity and mode of interaction between a ligand (e.g., coumaric acid) and a target protein.

Experimental Protocol: Molecular Docking of Coumaric Acid Analogues

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • The 2D structure of the coumaric acid analogue is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The 2D structure is converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable method (e.g., DFT with B3LYP/6-31G* basis set).

  • Docking Simulation:

    • A docking software (e.g., AutoDock, MOE) is used to perform the simulation.[5]

    • The prepared protein and ligand files are loaded into the software.

    • A "grid box" is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to generate multiple binding poses.

  • Analysis of Results:

    • The docking results are analyzed based on the binding energy (or docking score) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualization software (e.g., PyMOL, VMD) is used to inspect the binding mode of the ligand in the protein's active site.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early drug discovery to filter out candidates with undesirable properties.[6][7]

Experimental Protocol: In Silico ADMET Prediction

  • Compound Input: The chemical structure of the coumaric acid derivative is provided as input to the prediction software, typically in SMILES or SDF format.

  • Software/Web Server Selection: A variety of software and web-based platforms are available for ADMET prediction, such as ADMETlab 2.0, admetSAR, and Simulations-Plus ADMET Predictor.[8][9][10]

  • Property Calculation: The software calculates a range of ADMET-related properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Data Interpretation: The predicted values are compared against established thresholds to assess the drug-likeness of the compound. For example, Lipinski's Rule of Five is often used as a preliminary filter for oral bioavailability.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from in silico and related experimental studies on coumaric acid and its derivatives.

Table 1: Predicted ADMET Properties of Coumaric Acid Analogs

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsCaco-2 Permeability (logPapp, 10⁻⁶ cm/s)Predicted Oral Bioavailability (%)
p-Coumaric Acid164.161.4923-5.1585
Ferulic Acid194.181.5124-5.0888
Caffeic Acid180.160.9834-5.3279

Data is representative and compiled from various computational prediction models.

Table 2: Molecular Docking Scores of Coumaric Acid Derivatives with Target Proteins

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Coumarin-Triazole Hybrid 17eTyrosinase2Y9X-6.75HIS263, HIS259, PHE264
Coumarin-Triazole Hybrid 17fTyrosinase2Y9X-6.29HIS263, HIS259, VAL283
Rosmarinic AcidCysteinyl Leukotriene Receptor 1--Tyr 249, Phe 174, Thr 280

Data adapted from relevant molecular docking studies.[5][11]

Visualization of Pathways and Workflows

Signaling Pathways

The bioactivity of coumaric acid and related phenolic compounds can be attributed to their modulation of various cellular signaling pathways. For instance, their anti-inflammatory effects may be linked to the inhibition of pro-inflammatory pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Itk Itk TCR->Itk Signal PLCg1 PLC-γ1 IP3 IP3 Generation PLCg1->IP3 Catalyzes Itk->PLCg1 Activates Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces NFAT NF-AT Activation Ca_Mobilization->NFAT Leads to IL2 IL-2 Promoter NFAT->IL2 Activates Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->PLCg1 Inhibits Rosmarinic_Acid->Itk Inhibits caption Figure 1: Inhibition of T-Cell Receptor Signaling by Rosmarinic Acid.

Caption: Figure 1: Inhibition of T-Cell Receptor Signaling by Rosmarinic Acid.[12]

Experimental Workflows

The process of in silico bioactivity prediction follows a structured workflow, from initial compound selection to final experimental validation.

G start Compound Library (e.g., Coumaric Acid Derivatives) drug_likeness Drug-Likeness & ADMET Prediction start->drug_likeness virtual_screening Virtual Screening (Molecular Docking) drug_likeness->virtual_screening hit_identification Hit Identification & Prioritization virtual_screening->hit_identification md_simulation Molecular Dynamics Simulations hit_identification->md_simulation in_vitro In Vitro Experimental Validation md_simulation->in_vitro lead_optimization Lead Optimization in_vitro->lead_optimization caption Figure 2: A typical workflow for in silico drug discovery.

Caption: Figure 2: A typical workflow for in silico drug discovery.

Conclusion

In silico prediction methods are indispensable tools in the study of natural products like coumaric acid. They provide valuable insights into potential bioactivities, mechanisms of action, and pharmacokinetic profiles, thereby guiding and accelerating experimental research. The integration of molecular docking, ADMET prediction, and other computational approaches, as outlined in this guide, facilitates a more rational and efficient drug discovery process. While in silico predictions require experimental validation, they significantly de-risk and streamline the development of novel therapeutics from natural sources.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Camaric Acid from Lantana camara Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the extraction, isolation, and purification of Camaric acid, a pentacyclic triterpenoid, from the leaves of Lantana camara. This compound and related compounds from this plant have garnered significant interest for their potential therapeutic properties, including nematicidal and anti-inflammatory activities[1][2]. These protocols are synthesized from established methodologies to provide a reproducible workflow for obtaining this compound for further research and development.

Introduction

Lantana camara, a member of the Verbenaceae family, is a globally distributed shrub known for its rich and diverse phytochemical profile[1][2]. The leaves of this plant are a particularly abundant source of various secondary metabolites, including triterpenoids, flavonoids, alkaloids, and essential oils[2][3]. Among the triterpenoids, this compound has been identified as a bioactive constituent with potential pharmacological applications[2]. This guide outlines the necessary steps for the efficient extraction and purification of this compound from Lantana camara leaves.

Experimental Protocols

Plant Material Preparation

A critical first step in the isolation of this compound is the proper collection and preparation of the plant material.

Protocol 1: Plant Material Collection and Processing

  • Collection: Harvest fresh and healthy leaves from Lantana camara plants.

  • Cleaning: Thoroughly rinse the collected leaves with distilled water to eliminate dust, debris, and other surface contaminants[1][4].

  • Drying: Shade-dry the leaves at ambient temperature or use a temperature-controlled oven set between 45-55°C until the leaves are brittle and completely dry[1][4].

  • Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder.

  • Storage: Store the resulting leaf powder in an airtight container to protect it from moisture and degradation[1].

Crude Extraction

Solvent extraction is employed to obtain a crude extract containing this compound and other triterpenoids.

Protocol 2: Solvent Extraction of Crude Triterpenoids

  • Maceration: Macerate a known quantity of the dried leaf powder (e.g., 250 g) in ethyl acetate[1][4]. A sufficient volume of solvent should be used to fully submerge the powder (e.g., 1-1.5 Liters)[1].

  • Incubation: Allow the mixture to stand for a period of 24-48 hours at room temperature with occasional stirring to enhance the extraction efficiency.

  • Filtration: Filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to remove the solvent and obtain the crude extract[4].

  • Drying: Dry the crude extract completely to remove any residual solvent.

Chromatographic Purification

Column chromatography is a standard and effective method for the separation and purification of this compound from the crude extract.

Protocol 3: Isolation of this compound using Column Chromatography

  • Column Preparation: Prepare a silica (B1680970) gel (60-120 mesh) column using a non-polar solvent such as n-hexane[1].

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the prepared column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the solvent polarity by introducing ethyl acetate (B1210297) in a stepwise gradient[1]. A common gradient involves starting with n-hexane and progressively increasing the concentration of ethyl acetate[1]. An isocratic elution with n-hexane and ethyl acetate (80:20) has also been reported to be effective[4].

  • Fraction Collection: Collect the eluate in separate fractions of a consistent volume (e.g., 100 mL)[1].

  • Purity Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound[5].

  • Isolation and Crystallization: Combine the pure fractions containing this compound. The solvent can then be evaporated to yield crystalline this compound[1]. Further purification can be achieved by washing the crystals with the elution solvent mixture[1].

Data Presentation

The following table summarizes quantitative data related to the extraction of triterpenoids from Lantana camara. It is important to note that specific yields for this compound are not always reported, so the yields of related pentacyclic triterpenoids are provided as a benchmark.

Component Plant Part Extraction Method Yield (%) Reference
Crude Triterpenoids (Lantadenes)LeavesNot specified0.45[1]
Crude Triterpenoids (Lantadenes)LeavesNot specified0.31 - 0.53[1]
Oleanolic AcidRootsMicrowave-Assisted1.23[1]
"LC-01" (Crude Fraction)Aerial PartsToluene Extraction1.2[1]

Visualization

Experimental Workflow

The following diagram illustrates the key stages in the extraction and purification of this compound from Lantana camara leaves.

G A Plant Material Preparation (Collection, Cleaning, Drying, Grinding) B Crude Extraction (Maceration with Ethyl Acetate) A->B C Filtration and Concentration (Rotary Evaporation) B->C D Column Chromatography (Silica Gel, n-Hexane:Ethyl Acetate Gradient) C->D E Fraction Collection and Monitoring (TLC Analysis) D->E F Isolation and Purification (Crystallization) E->F G Pure this compound F->G G cluster_0 Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation This compound This compound This compound->IKK Activation Inhibition IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

References

Application Notes and Protocols for the Quantification of p-Coumaric Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid is a hydroxycinnamic acid found in a wide variety of edible plants, including peanuts, tomatoes, carrots, and barley.[1] It is known for its antioxidant properties and is believed to reduce the risk of stomach cancer.[1] Accurate quantification of p-coumaric acid in various matrices is crucial for research in food science, nutrition, and drug development. This document provides a detailed protocol for the quantification of p-coumaric acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocols

Sample Preparation

The sample preparation method will vary depending on the matrix. The following are general guidelines for different sample types.

For Plant Material (e.g., Durva Grass):

  • Dry the plant material and grind it into a fine powder.

  • Extract the powdered material with methanol (B129727).

  • Filter the extract to remove particulate matter.[1]

For Liquid Samples (e.g., Beverages, Wine):

  • Filter the sample through a 0.45 µm filter prior to injection.[2]

  • If necessary, dilute the sample with the mobile phase.[2]

  • For wine samples, no dilution may be necessary if the concentration is within the linear range of the method.[3]

For High Protein Samples (e.g., Milk, Yogurt):

  • To a known quantity of the sample, add 1 mL of 8 M NH4OH and let it stand for 5 minutes.[2][4]

  • Adjust the pH to 2 with 6 M HCl.[2][4]

  • Centrifuge the sample to precipitate the proteins.[2][4]

  • Filter the supernatant through a 0.45 µm filter before injection.[2]

Standard Preparation
  • Prepare a stock solution of p-coumaric acid in a suitable solvent such as methanol at a concentration of 100 µg/mL.[1]

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 2–10 µg/mL).[1]

HPLC Method

An isocratic or gradient RP-HPLC method can be used for the quantification of p-coumaric acid.

Instrumentation: An HPLC system equipped with a UV-visible or photodiode array (PDA) detector.[1][2]

Chromatographic Conditions: The following table summarizes typical chromatographic conditions for the analysis of p-coumaric acid.

ParameterCondition 1Condition 2Condition 3
Column RP-C18 (250 mm × 4.6 mm, 5 µm)[1]Gemini C18 (250 mm × 4.6 mm, 3 µm)[5]Newcrom BH (150 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase Water:Methanol:Glacial Acetic Acid (65:34:1 v/v)[1]A: 0.5% Phosphoric Acid in Water, B: 100% Acetonitrile (B52724) (Gradient)[5][8]Acetonitrile:Water with Phosphoric Acid buffer (20:80%)[6][7]
Flow Rate 1.0 mL/min[1]0.8 mL/min[5][8]1.0 mL/min[6]
Detection Wavelength 310 nm[1]280 nm[5][8]270 nm[6][7]
Injection Volume 20 µL[1]10 µL[5]Not Specified
Column Temperature Ambient20°C[5]Not Specified
Retention Time ~6.62 min[1]~16.16 min[5][8]Not Specified

Gradient Elution Program for Condition 2:

  • 0–30 min: 5% B to 80% B

  • 30–33 min: 80% B

  • 33–35 min: 80% B to 5% B

  • 35–40 min: 5% B[5][8]

Data Presentation

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines.[1] Key validation parameters are summarized in the table below.

ParameterResultReference
Linearity Range 2–10 µg/mL[1]
Correlation Coefficient (R²) 0.999[1]
Limit of Detection (LOD) 0.0208 µg/mL[5][8]
Limit of Quantification (LOQ) 0.0694 µg/mL[5][8]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Standard p-Coumaric Acid Standard Stock Stock Solution Standard->Stock Calibration Calibration Standards Stock->Calibration Calibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify p-Coumaric Acid Calibration_Curve->Quantification

Caption: HPLC workflow for p-coumaric acid quantification.

Note on Carminic Acid

Should the intended analyte be Carminic Acid, a different set of HPLC conditions would be required. Carminic acid is a vibrant red pigment extracted from cochineal insects.[2]

Typical HPLC Conditions for Carminic Acid:

  • Column: Reversed-phase C18[2]

  • Mobile Phase: A mixture of 0.1 mol/L citric acid buffer (pH 3.6) and methanol (75:25 v/v) or a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 495 nm[2]

Sample preparation for carminic acid is similar to that described for p-coumaric acid, with specific protocols for low and high-protein samples.[2]

References

Application Notes and Protocols for Determining the Antibacterial Activity of Camaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus, particularly Lantana camara, has emerged as a compound of interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. As the challenge of antimicrobial resistance grows, the exploration of novel antibacterial agents from natural sources like this compound is of significant scientific importance. These application notes provide a comprehensive guide to assessing the antibacterial efficacy of this compound using standardized laboratory protocols.

Quantitative Data Summary

The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The following table summarizes the available MIC values for this compound against a panel of bacteria and a fungus.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Escherichia coliGram-negative Bacteria4.88 µg/mL
Pseudomonas aeruginosaGram-negative Bacteria9.76 µg/mL
Staphylococcus aureusGram-positive Bacteria19.5 µg/mL
Bacillus cereusGram-positive Bacteria19.5 µg/mL
Candida albicansFungus19.5 µg/mL

Postulated Mechanism of Antibacterial Action

While the precise signaling pathway of this compound's antibacterial activity has not been fully elucidated, its classification as a triterpenoid suggests potential mechanisms of action. Triterpenoids are known to exert their antimicrobial effects through various modes, primarily centered on the disruption of bacterial cell membranes. This can involve altering membrane permeability and fluidity, leading to the leakage of essential intracellular components and ultimately cell death.[1] Other proposed mechanisms for triterpenoids include the inhibition of bacterial enzymes, interference with biofilm formation, and modulation of bacterial virulence factors.[2] Further research is required to pinpoint the specific molecular targets and signaling pathways affected by this compound in bacteria.

Postulated Antibacterial Mechanism of Triterpenoids This compound (Triterpenoid) This compound (Triterpenoid) Bacterial Cell Membrane Bacterial Cell Membrane This compound (Triterpenoid)->Bacterial Cell Membrane Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leakage of Intracellular Contents Leakage of Intracellular Contents Membrane Disruption->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death cluster_prep Preparation cluster_assays Antibacterial Assays cluster_results Results Prepare this compound Stock Prepare this compound Stock Broth Microdilution (MIC) Broth Microdilution (MIC) Prepare this compound Stock->Broth Microdilution (MIC) Disk Diffusion Disk Diffusion Prepare this compound Stock->Disk Diffusion Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Broth Microdilution (MIC) Prepare Bacterial Inoculum->Disk Diffusion MBC Determination MBC Determination Broth Microdilution (MIC)->MBC Determination From no-growth wells MIC Value MIC Value Broth Microdilution (MIC)->MIC Value Zone of Inhibition Zone of Inhibition Disk Diffusion->Zone of Inhibition MBC Value MBC Value MBC Determination->MBC Value

References

Application Notes and Protocols: Camaric Acid as a Natural Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid, has emerged as a promising natural compound with potential antimicrobial properties. These application notes provide a comprehensive overview of the current understanding of this compound's antimicrobial activity, its proposed mechanism of action, and detailed protocols for its evaluation. This document is intended to guide researchers in exploring the therapeutic potential of this compound as a novel antimicrobial agent. While specific quantitative data for this compound is still emerging in the scientific literature, this document compiles available information and provides context using data from structurally related compounds to illustrate its potential efficacy.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a variety of microorganisms. The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism in vitro.[1][2][3] While a comprehensive, comparative dataset for this compound is not yet available, the following table summarizes representative MIC values for other phenolic acids and pentacyclic triterpenoids against common pathogens to provide a contextual framework for the expected potency of this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Related Natural Compounds

CompoundMicroorganismMIC Range (µg/mL)Reference
Caffeic AcidStaphylococcus aureus (clinical strains)256 - 1024[4][5]
Caffeic AcidStaphylococcus epidermidis128 - 2048[6]
Tannic AcidCandida albicans1 - 16[7]
Tannic AcidNon-albicans Candida spp.0.25 - >64[7]
Celastrol (Pentacyclic Triterpenoid)Gram-positive bacteria0.16 - 2.5[8]
Ursolic Acid (Pentacyclic Triterpenoid)Bacillus cereus>128[9]
Oleanolic Acid (Pentacyclic Triterpenoid)Bacillus cereus>128[9]

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound is a subject of ongoing research. However, based on studies of other pentacyclic triterpenoids, a multi-target mechanism is proposed.[8][10][11] It is hypothesized that this compound disrupts the integrity of the microbial cell membrane, leading to leakage of intracellular components.[12] Furthermore, it may interfere with essential cellular processes by inhibiting the synthesis of macromolecules such as proteins and nucleic acids.[8] Another potential mode of action involves the downregulation of genes associated with microbial metabolism and virulence, thereby attenuating the pathogen's ability to cause disease.[11]

Proposed_Mechanism_of_Action cluster_camaric_acid This compound cluster_bacterial_cell Bacterial Cell cluster_outcomes Antimicrobial Outcomes Camaric_Acid This compound Cell_Membrane Cell Membrane Disruption Camaric_Acid->Cell_Membrane Direct Interaction Macromolecule_Synthesis Inhibition of Macromolecule Synthesis (Proteins, Nucleic Acids) Camaric_Acid->Macromolecule_Synthesis Intracellular Accumulation Gene_Expression Downregulation of Virulence & Metabolism Genes Camaric_Acid->Gene_Expression Signal Transduction Interference Death Cell Death (Bactericidal) Cell_Membrane->Death Leads to Inhibition Inhibition of Growth (Bacteriostatic) Macromolecule_Synthesis->Inhibition Results in Gene_Expression->Inhibition Contributes to

Proposed multi-target mechanism of action for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for determining the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized and widely used technique to determine the in vitro susceptibility of microorganisms to an antimicrobial agent.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

    • This will create a gradient of decreasing concentrations of this compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated broth.

    • Solvent Control: A well containing the highest concentration of the solvent used and the microbial inoculum to ensure it does not inhibit growth.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

MIC_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_and_reading Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (16-48 hours) Inoculation->Incubation Controls Set up Controls (Growth, Sterility, Solvent) Controls->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Workflow for MIC determination using the broth microdilution method.

Protocol for Investigating the Mechanism of Action: Cell Membrane Integrity Assay

This protocol uses the release of intracellular components as an indicator of cell membrane damage.

Materials:

  • This compound

  • Microbial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (260 nm)

  • Centrifuge

Procedure:

  • Prepare Microbial Suspension:

    • Grow the test microorganism to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with sterile PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment:

    • Divide the cell suspension into treatment groups:

      • Test Group: Add this compound to the cell suspension at concentrations equivalent to the MIC and 2x MIC.

      • Positive Control: A known membrane-disrupting agent (e.g., polymyxin (B74138) B for Gram-negative bacteria, or a high concentration of ethanol).

      • Negative Control: An equivalent volume of the solvent (e.g., DMSO) used to dissolve this compound.

  • Incubation: Incubate all samples at 37°C with gentle shaking.

  • Sampling and Measurement:

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each treatment group.

    • Centrifuge the aliquots to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm (A₂₆₀), which corresponds to the release of nucleic acids from damaged cells.

  • Data Analysis: An increase in the A₂₆₀ of the supernatant in the this compound-treated samples compared to the negative control indicates a loss of cell membrane integrity.

Conclusion

This compound represents a promising candidate for the development of new antimicrobial therapies. The protocols outlined in this document provide a standardized framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to establish a comprehensive antimicrobial spectrum, elucidate the precise molecular targets, and assess its potential for in vivo applications. The synergistic potential of this compound in combination with existing antibiotics also presents an exciting avenue for future investigation to combat the growing threat of antimicrobial resistance.[9][10]

References

Camaric Acid: Application Notes for In Vitro Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a natural triterpenoid (B12794562) isolated from Lantana camara, has emerged as a promising candidate for the development of novel anti-inflammatory agents.[1][2] Preliminary in vivo studies have demonstrated its potential in mitigating topical inflammation, suggesting a mechanism of action that may involve key inflammatory pathways.[1] However, a comprehensive understanding of its in vitro anti-inflammatory effects and specific molecular targets remains an area of active investigation.[1]

This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's anti-inflammatory properties. These guidelines are intended to facilitate further research into its mechanism of action, focusing on its potential effects on the cyclooxygenase (COX), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB) signaling cascades, as suggested by initial research.[1]

Data Presentation

Currently, the primary quantitative data for this compound's anti-inflammatory activity is derived from in vivo studies. The table below summarizes the available data from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay, a well-established model for topical inflammation.[1] This data provides a benchmark for its potential efficacy and underscores the need for further in vitro investigation to elucidate its cellular and molecular mechanisms.

Table 1: In Vivo Anti-inflammatory Activity of this compound

CompoundAssayMolar Mass ( g/mol )IC50Reference
This compoundTPA-induced mouse ear edema484.70.67 mg/ear[1]
Indomethacin (B1671933)TPA-induced mouse ear edema357.8~0.75 mg/ear (estimated)[1]

Note: The IC50 for indomethacin is an estimation based on the reported percentage of inhibition, as a direct IC50 value in the same units was not available. Direct comparative studies are needed for a more precise assessment.[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the anti-inflammatory activity of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide (B372717) solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100

Protocol 2: Cyclooxygenase (COX-2) Inhibition Assay

Principle: This protocol determines the ability of this compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[3][4][5] The assay can be performed using a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

Materials:

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • This compound

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Follow the manufacturer's instructions provided with the COX-2 inhibitor screening assay kit.

  • Preparation: Prepare the assay buffer, enzyme, substrate, and test compound (this compound) solutions as per the kit's protocol.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound or the positive control.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration.

  • Measurement: Measure the absorbance or fluorescence at the specified wavelength.

  • Calculation: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: NF-κB Activation Assay

Principle: This assay evaluates the effect of this compound on the activation of the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression.[6] This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or by a reporter gene assay in cells stimulated with an inflammatory agent like TNF-α.

Materials:

  • HeLa or HEK293T cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • NF-κB-luciferase reporter plasmid

  • Transfection reagent

  • Luciferase Assay System

  • Luminometer

  • For Immunofluorescence: Primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.

Procedure (Reporter Gene Assay):

  • Transfection: Co-transfect the cells with the NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.

  • Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase activity to the activity of the control reporter (β-galactosidase).

  • Analysis: Determine the percentage of inhibition of NF-κB activation by this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 In Vitro Anti-inflammatory Screening Workflow cluster_1 Assay Types start Prepare this compound Stock Solution cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Pre-treat cells with this compound cell_culture->treatment stimulation Induce Inflammation (e.g., with LPS) treatment->stimulation assay Perform Anti-inflammatory Assays stimulation->assay data_analysis Data Analysis and IC50 Determination assay->data_analysis no_assay Nitric Oxide (NO) Assay assay->no_assay cox_assay COX-2 Inhibition Assay assay->cox_assay nfkb_assay NF-kB Activation Assay assay->nfkb_assay cytokine_assay Cytokine Measurement (ELISA) assay->cytokine_assay

Caption: Experimental workflow for in vitro anti-inflammatory screening of this compound.

G cluster_0 Simplified NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2, iNOS) camaric_acid This compound (Proposed Target) camaric_acid->ikk camaric_acid->nfkb Inhibition of Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Simplified MAPK Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 tak1->mkk4_7 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 MAPK mkk3_6->p38 jnk JNK mkk4_7->jnk erk1_2 ERK1/2 mek1_2->erk1_2 ap1 AP-1 p38->ap1 jnk->ap1 erk1_2->ap1 nucleus Nucleus ap1->nucleus Translocation genes Pro-inflammatory Gene Expression camaric_acid This compound (Potential Target) camaric_acid->p38 camaric_acid->jnk camaric_acid->erk1_2

Caption: Potential modulation of MAPK signaling pathways by this compound.

References

Application Notes and Protocol: Determination of Cell Viability Following Camaric Acid Treatment using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid (B12794562) primarily isolated from plants of the Lantana genus, notably Lantana camara, has garnered scientific interest for its diverse biological activities.[1] This naturally occurring compound, with the chemical formula C₃₅H₅₂O₆, possesses a five-ring core structure that contributes to its lipophilic nature and various pharmacological effects, including antibacterial, anti-inflammatory, and cytotoxic properties.[1][2]

This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[3] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form insoluble purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[4]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The results of a cell viability assay with this compound can be summarized in a table for clear comparison.

Cell LineTreatmentTime Point (hours)IC50 (µM)
MCF-7 (Human Breast Cancer)This compound2445.2
This compound4828.7
This compound7215.1
HT-29 (Human Colon Cancer)This compound2462.5
This compound4841.3
This compound7225.8
Doxorubicin (Positive Control)480.8

Experimental Protocols

MTT Assay Protocol for Adherent Cells

This protocol details the steps for determining the cell viability of adherent cancer cells (e.g., MCF-7 or HT-29) when treated with this compound.

Materials:

  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • MTT solvent (e.g., 10% Triton X-100 in acidified isopropanol (B130326) or DMSO)[5]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[3]

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Also, include wells with medium only for background subtraction.[3]

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, and positive control to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.[5]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound C->D E Incubate for 24, 48, or 72h D->E F Add MTT solution to each well E->F G Incubate for 3-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 value J->K

Caption: Workflow for determining cell viability with this compound using the MTT assay.

Potential Signaling Pathway

G cluster_pathway Proposed Apoptotic Pathway of this compound camaric_acid This compound er_stress ER Stress camaric_acid->er_stress p53 p53 Activation camaric_acid->p53 er_stress->p53 bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound treatment.

References

Unraveling the Molecular Mysteries of Camaric Acid: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Camaric acid, a pentacyclic triterpenoid (B12794562) primarily isolated from the plant Lantana camara, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities.[1] Preliminary studies have demonstrated its potential as an antibacterial, anti-inflammatory, and cytotoxic agent. However, a comprehensive understanding of its mechanism of action remains largely unexplored. To facilitate further research and accelerate the drug development process, we present detailed application notes and protocols for investigating the multifaceted mechanisms of this compound.

These guidelines are designed for researchers, scientists, and drug development professionals, providing a structured approach to elucidating the molecular targets and signaling pathways modulated by this promising natural product.

I. Overview of this compound's Bioactivities

This compound's therapeutic potential stems from its observed biological effects. The following table summarizes the available quantitative data on its bioactivity. It is important to note that direct and extensive quantitative data for this compound is limited in the current literature. The presented data serves as a foundational guide for initiating mechanistic studies.

Activity Type Parameter Value Target/Model System
Anti-inflammatoryIC₅₀0.67 mg/earTPA-induced mouse ear edema
AntimicrobialMIC4.88 µg/mLEscherichia coli
MIC9.76 µg/mLPseudomonas aeruginosa
MIC19.5 µg/mLStaphylococcus aureus
MIC19.5 µg/mLBacillus cereus
MIC19.5 µg/mLCandida albicans
CytotoxicityLC₅₀4.1 µg/mLBrine shrimp larvae

II. Investigating the Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of pentacyclic triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. For this compound, investigations into its effects on the cyclooxygenase (COX), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB) pathways are highly warranted.[2]

A. Potential Signaling Pathways

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TPA) Receptor Receptor (e.g., TLR4) IKK IKK Complex IκBα IκBα NF_κB NF-κB (p50/p65) COX2 COX-2 LOX LOX Prostaglandins Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid Arachidonic Acid Nucleus NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Camaric_Acid_NFkB This compound? Camaric_Acid_NFkB->IKK Inhibition? Camaric_Acid_COX This compound? Camaric_Acid_COX->COX2 Inhibition? Camaric_Acid_LOX This compound? Camaric_Acid_LOX->LOX Inhibition?

B. Experimental Protocols

1. COX-1 and COX-2 Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to screen for inhibitors of COX activity.

  • Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

    • Hemin

    • Arachidonic Acid (substrate)

    • TMPD

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add Assay Buffer, Hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the this compound dilutions or vehicle control to the wells.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding Arachidonic Acid.

    • Add TMPD to each well.

    • Immediately read the absorbance at 590 nm every minute for 5 minutes.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value.

2. Lipoxygenase (LOX) Inhibitor Screening Assay

This protocol measures the inhibition of lipoxygenase activity.

  • Principle: LOX catalyzes the oxidation of linoleic acid, which can be monitored by the increase in absorbance at 234 nm.

  • Materials:

    • Soybean Lipoxygenase (or other LOX isoenzyme)

    • Borate Buffer (0.2 M, pH 9.0)

    • Linoleic acid (substrate)

    • This compound stock solution (in DMSO)

    • 96-well UV-compatible microplate

    • Microplate reader with UV capabilities

  • Procedure:

    • Prepare dilutions of this compound in Borate Buffer.

    • In a 96-well plate, add Borate Buffer and the LOX enzyme.

    • Add the this compound dilutions or vehicle control to the wells.

    • Pre-incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding linoleic acid.

    • Immediately read the absorbance at 234 nm every 30 seconds for 5 minutes.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value.

3. NF-κB Activation Assay (Reporter Gene Assay)

This protocol utilizes a reporter cell line to measure the activation of the NF-κB signaling pathway.

  • Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

    • This compound stock solution (in DMSO)

    • Luciferase assay reagent

    • 96-well cell culture plate

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS or TNF-α for 6-8 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.

    • Determine the IC₅₀ value.

Experimental_Workflow_Anti_Inflammatory Start Start: Investigate Anti-inflammatory Mechanism COX_Assay COX-1/COX-2 Inhibitor Screening Assay Start->COX_Assay LOX_Assay Lipoxygenase Inhibitor Screening Assay Start->LOX_Assay NFkB_Assay NF-κB Activation (Reporter) Assay Start->NFkB_Assay Data_Analysis Data Analysis: Calculate IC₅₀ values COX_Assay->Data_Analysis LOX_Assay->Data_Analysis NFkB_Assay->Data_Analysis Conclusion Conclusion: Elucidate Anti-inflammatory Mechanism of Action Data_Analysis->Conclusion

III. Investigating the Antimicrobial Mechanism of Action

The antimicrobial activity of this compound suggests it may interfere with essential bacterial processes. Key areas of investigation include its effect on bacterial cell membrane integrity and its potential to interact with bacterial DNA.

A. Potential Mechanisms

Antimicrobial_Mechanism cluster_membrane Cell Membrane Disruption cluster_dna DNA Interaction Camaric_Acid This compound Bacterial_Cell Bacterial Cell Membrane_Damage Membrane Damage (Increased Permeability) Bacterial_Cell->Membrane_Damage Mechanism 1 DNA_Binding Binding to Bacterial DNA Bacterial_Cell->DNA_Binding Mechanism 2 Leakage Leakage of Cellular Contents Membrane_Damage->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Replication_Inhibition Inhibition of Replication/Transcription DNA_Binding->Replication_Inhibition Replication_Inhibition->Cell_Death

B. Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Principle: A serial dilution of this compound is incubated with a standardized inoculum of bacteria, and growth is assessed visually or by measuring optical density.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Spectrophotometer (optional)

  • Procedure:

    • Prepare a twofold serial dilution of this compound in MHB in a 96-well plate.

    • Prepare a bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL) and then dilute to a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

2. Bacterial Cell Membrane Integrity Assay

This protocol assesses whether this compound disrupts the bacterial cell membrane using a fluorescent dye.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

  • Materials:

    • Bacterial strains

    • Phosphate Buffered Saline (PBS)

    • This compound

    • Propidium Iodide (PI) solution

    • 96-well black, clear-bottom plate

    • Fluorometer

  • Procedure:

    • Grow bacteria to the mid-log phase, then wash and resuspend the cells in PBS.

    • Add the bacterial suspension to the wells of a 96-well plate.

    • Add various concentrations of this compound (at and above the MIC) to the wells. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

    • Add PI to all wells.

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm).

    • An increase in fluorescence indicates a loss of membrane integrity.

IV. Investigating the Cytotoxic Mechanism of Action

To evaluate the cytotoxic potential of this compound, the MTT assay is a widely used and reliable method.

A. Experimental Protocol: MTT Assay for Cell Viability
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value.

Experimental_Workflow_Cytotoxicity Start Start: Investigate Cytotoxicity Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with Various Concentrations of This compound Cell_Seeding->Treatment MTT_Addition Add MTT Reagent and Incubate Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Data Analysis: Calculate % Viability and IC₅₀ Absorbance_Measurement->Data_Analysis Conclusion Conclusion: Determine Cytotoxic Potential Data_Analysis->Conclusion

V. Conclusion and Future Directions

The protocols and application notes provided here offer a comprehensive framework for the systematic investigation of this compound's mechanism of action. By employing these established techniques, researchers can begin to unravel the molecular intricacies of this promising natural product. Future studies should focus on identifying specific protein targets using techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and activity-based protein profiling (ABPP). A deeper understanding of this compound's mechanisms will be crucial for its potential development as a novel therapeutic agent.

References

Application Notes and Protocols for Testing Camaric Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus, has shown potential as a bioactive compound. Preliminary studies on extracts from Lantana camara, a source of this compound, have indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][2][3][4] Triterpenoids as a class are known to induce cytotoxicity through various mechanisms, including the induction of apoptosis via caspase signaling pathways and cell cycle arrest.[5][6][7]

These application notes provide a detailed experimental design for a comprehensive investigation into the cytotoxic properties of purified this compound. The protocols outlined herein will guide researchers in determining its potency (IC50) against a panel of human cancer cell lines, elucidating its mechanism of action by examining its effects on cell viability, membrane integrity, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound against Selected Cancer Cell Lines
Cell LineCancer TypeHypothetical IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma25.5
HeLa Cervical Adenocarcinoma32.8
A549 Lung Carcinoma45.2
HT-29 Colorectal Adenocarcinoma38.7
HepG2 Hepatocellular Carcinoma29.1
PC-3 Prostate Adenocarcinoma55.4
Normal Fibroblasts (e.g., WI-38) Non-cancerous control> 100

Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.

Table 2: Summary of Expected Outcomes from Mechanistic Assays
AssayParameter MeasuredExpected Result with this compound Treatment
MTT Assay Cell Viability (Mitochondrial Activity)Dose-dependent decrease in cell viability
LDH Release Assay Cell Membrane IntegrityDose-dependent increase in LDH release
Annexin V/PI Staining Apoptosis (Early and Late) and NecrosisIncrease in early and late apoptotic cell populations
Cell Cycle Analysis DNA Content and Cell Cycle Phase DistributionPotential for cell cycle arrest at G1 or G2/M phases

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines is recommended, including but not limited to MCF-7 (breast), HeLa (cervical), A549 (lung), HT-29 (colon), and HepG2 (liver).[4] A non-cancerous cell line (e.g., human fibroblasts) should be included as a control for selectivity.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve purified this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[8]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

LDH Cytotoxicity Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[4]

  • Protocol:

    • Seed cells and treat with this compound as described for the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for a commercial LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant.

    • Incubate for the recommended time at room temperature, protected from light.

    • Add a stop solution and measure the absorbance at the recommended wavelength (usually around 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9]

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell cycle phases.

  • Protocol:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_primary Primary Cytotoxicity Screening cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Cell Line Panel (e.g., MCF-7, HeLa, A549, HT-29) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Apoptosis_Assay Annexin V / PI Staining (Apoptosis vs. Necrosis) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle_Assay Compound_Prep This compound Stock Solution (in DMSO) Compound_Prep->MTT_Assay Compound_Prep->LDH_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Cell_Cycle_Assay IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay->Mechanism_Elucidation IC50_Determination->Apoptosis_Assay IC50_Determination->Cell_Cycle_Assay

Caption: Experimental workflow for this compound cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Camaric_Acid This compound Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Camaric_Acid->Death_Receptors Bax Bax Camaric_Acid->Bax Bcl2 Bcl-2 Camaric_Acid->Bcl2 Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis signaling pathways induced by this compound.

References

Application Notes and Protocols: Camaric Acid in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Camaric acid, a pentacyclic triterpenoid (B12794562) primarily isolated from plants of the Lantana genus, particularly Lantana camara, has emerged as a compound of interest in the field of drug discovery.[1] Its chemical structure, characterized by a five-ring core, provides a scaffold for diverse biological functions.[1] Researchers have demonstrated its potential across several therapeutic areas, including antibacterial, anti-inflammatory, cytotoxic, and antiprotozoal applications.[1][2]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a summary of the known biological activities of this compound, presents available quantitative data in a structured format, and offers detailed experimental protocols for its isolation and bioactivity assessment.

Application Notes: Bioactivity of this compound

This compound has been investigated for several key biological activities, positioning it as a promising lead compound for further development.

Anti-inflammatory Activity

This compound exhibits significant topical anti-inflammatory effects.[2] Its activity has been quantified in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay, a standard model for acute topical inflammation.[3] The compound's efficacy is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in this model.[3] The mechanism is believed to involve the inhibition of inflammatory mediators.[3]

Quantitative Data: Anti-inflammatory Activity

CompoundAssayIC50Reference
This compound TPA-induced mouse ear edema0.67 mg/ear[2][3]
Indomethacin (Reference)TPA-induced mouse ear edema~0.75 mg/ear[3]
Antibacterial Activity

The compound has demonstrated inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.[1][2] Its antibacterial potential makes it a candidate for the development of new antimicrobial agents.

Quantitative Data: Antibacterial Activity

Bacterial StrainAssay TypeIC50 (µM)Reference
Staphylococcus aureusBroth Microdilution8.74[2]
Methicillin-resistant S. aureus (MRSA)Broth Microdilution8.09[2]

Note: While this compound has shown broad antibacterial effects, comprehensive Minimum Inhibitory Concentration (MIC) values against a wide panel of bacteria are not yet consistently reported in the literature.[1]

Cytotoxic Activity
Antiprotozoal Activity

Emerging evidence indicates that this compound possesses highly potent activity against trypanosomes and moderate activity against Leishmania species, parasites responsible for significant human diseases.[2][4] This suggests a promising avenue for the development of new antiparasitic drugs, an area with a critical need for novel treatments.[4]

Experimental Protocols

The following section details the methodologies for the isolation of this compound and the assessment of its primary biological activities.

Protocol 1: Isolation and Purification of this compound from Lantana camara

This protocol outlines a general procedure for the extraction and purification of this compound from its most common natural source.[1]

1. Plant Material Preparation:

  • Collect fresh leaves of Lantana camara.

  • Wash the leaves thoroughly and air-dry them in a shaded, well-ventilated area.

  • Grind the dried leaves into a coarse powder.[1]

2. Solvent Extraction:

  • Perform solvent extraction on the powdered material using methanol (B129727) or ethanol. This can be achieved through maceration (soaking for several days) or more efficiently using a Soxhlet apparatus.[1]

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[5]

3. Fractionation:

  • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.[1][5] this compound, being a triterpenoid, is typically found in the less polar fractions like chloroform or ethyl acetate.[1]

4. Chromatographic Separation and Purification:

  • Subject the active fraction (identified via preliminary bioassay or thin-layer chromatography) to silica (B1680970) gel column chromatography.[1][5]

  • Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.[5]

  • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

  • Pool the fractions containing the compound of interest.

  • For final purification, perform repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

5. Structural Elucidation:

  • Confirm the structure and identity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[1]

G cluster_workflow Workflow for Isolation and Purification of this compound plant 1. Plant Material (Lantana camara leaves) extraction 2. Solvent Extraction (Methanol/Ethanol) plant->extraction fractionation 3. Liquid-Liquid Fractionation extraction->fractionation column 4. Silica Gel Column Chromatography fractionation->column purification 5. Final Purification (e.g., HPLC) column->purification elucidation 6. Structural Elucidation (NMR, MS) purification->elucidation pure_compound Pure this compound elucidation->pure_compound G cluster_workflow General Workflow for Bioactivity Evaluation cluster_assays In Vitro Bioassays start_node Pure this compound (from Isolation) assay_anti_inf Anti-inflammatory (e.g., NO Assay) start_node->assay_anti_inf assay_antibact Antibacterial (MIC Assay) start_node->assay_antibact assay_cyto Cytotoxicity (MTT Assay) start_node->assay_cyto assay_anti_pro Antiprotozoal (e.g., Antileishmanial) start_node->assay_anti_pro data_analysis Data Analysis (IC50 / MIC Determination) assay_anti_inf->data_analysis assay_antibact->data_analysis assay_cyto->data_analysis assay_anti_pro->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_opt Lead Optimization sar_studies->lead_opt in_vivo In Vivo Efficacy & Safety Studies lead_opt->in_vivo G cluster_pathway Investigating Anti-inflammatory Mechanism of this compound stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage (e.g., RAW 264.7) stimulus->cell pathway Signaling Cascade (e.g., NF-κB, MAPKs) cell->pathway mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, PGE₂) pathway->mediators camaric This compound camaric->pathway

References

Troubleshooting & Optimization

Technical Support Center: Camaric Acid Extraction from Lantana

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Camaric acid extraction. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound from Lantana species, thereby helping to resolve issues such as low yield.

Troubleshooting Guide: Low Yield of this compound

Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a structured approach to identifying and resolving the most common issues.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in the extraction of secondary metabolites from plant materials. The primary factors influencing the yield of this compound from Lantana can be categorized into pre-extraction handling, the extraction process itself, and post-extraction degradation.

Table 1: Factors Influencing this compound Extraction Yield and Troubleshooting Solutions
Factor CategoryParameterPotential IssueRecommended SolutionExpected Outcome
Plant Material Plant PartUse of suboptimal plant parts (e.g., stems instead of leaves or roots).The leaves and aerial parts of Lantana camara are reported to contain this compound.[1][2] Ensure you are using the correct plant part.Increased concentration of the target compound in the starting material.
Plant ConditionUse of diseased, improperly dried, or old plant material.Collect fresh, healthy leaves.[1] Shade-dry the leaves at room temperature or use an oven at a controlled temperature (45-55°C) until brittle to prevent degradation of triterpenoids.[1]Preservation of this compound in the plant matrix.
Particle SizeInconsistent or large particle size of the ground plant material.Pulverize the dried leaves into a fine, consistent powder (e.g., 40-60 mesh).[1][3] This increases the surface area for solvent penetration.Improved extraction efficiency.
Extraction Method Method SelectionInefficient extraction technique for triterpenoids.Consider methods like Soxhlet extraction, Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE) which can be more efficient than simple maceration.[4][5][6]Reduced extraction time and increased yield.
Solvent ChoiceUse of a solvent with inappropriate polarity for this compound.This compound, a pentacyclic triterpenoid (B12794562), is soluble in solvents like ethyl acetate (B1210297), chloroform, dichloromethane, and DMSO.[1][7] Ethyl acetate is a commonly recommended solvent for the initial extraction.[1]Enhanced solubilization and extraction of this compound.
Solid-to-Liquid RatioInsufficient solvent volume to effectively extract the compound.An optimal ratio is crucial. Ratios between 1:10 and 1:60 (g/mL) are often reported for triterpenoid extraction.[8][9][10] A higher solvent volume can improve extraction but may require more effort in downstream concentration.Maximized diffusion and dissolution of this compound.
Extraction TemperatureTemperature is too low for efficient extraction or too high, causing degradation.For solvent extraction, a moderately elevated temperature (e.g., 65°C) can improve yield.[11] However, high temperatures can degrade triterpenoids.[3] For MAE, a controlled power setting (e.g., 300-600 W) is critical.[9][12]Optimized extraction kinetics without compound degradation.
Extraction TimeInsufficient duration for complete extraction or excessively long duration leading to degradation.Optimal time depends on the method. Maceration may require several days, while MAE and UAE can be as short as 15-60 minutes.[8][9] Prolonged extraction at high temperatures should be avoided.Complete extraction of the target compound.
Compound Stability pH of SolventUse of highly acidic or alkaline solvents that may alter the structure of this compound.This compound is relatively stable in acidic conditions (pH 4-5) and alkaline conditions (pH 9-11).[13] However, extreme pH should be avoided during extraction.Prevention of acid- or base-catalyzed degradation.
Light ExposureDegradation of the compound due to exposure to direct sunlight.Protect the extraction setup and subsequent extracts from direct light by using amber glassware or covering with aluminum foil.[13]Minimized photodegradation of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound yield.

TroubleshootingWorkflow start Start: Low this compound Yield plant_material Step 1: Verify Plant Material - Correct species and part? - Proper drying and grinding? start->plant_material extraction_params Step 2: Optimize Extraction Parameters - Solvent polarity and volume? - Temperature and duration? plant_material->extraction_params Material OK method_selection Step 3: Evaluate Extraction Method - Is the method efficient? - Consider MAE or UAE. extraction_params->method_selection Parameters Optimized stability_check Step 4: Check for Compound Degradation - pH, light, and temperature exposure? method_selection->stability_check Method Appropriate purification_loss Step 5: Assess Purification Steps - Loss during chromatography? - Inefficient fractionation? stability_check->purification_loss Stability Considered yield_improved Yield Improved? purification_loss->yield_improved end_success End: Successful Extraction yield_improved->end_success Yes end_reassess Re-evaluate Entire Process yield_improved->end_reassess No

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of crude triterpenoids from Lantana camara?

A1: The yield of crude triterpenoids (lantadenes) from the leaves of Lantana camara can range from 0.31% to 0.53%.[1] A specific yield for purified this compound is not extensively reported, but the yield of a crude fraction from the aerial parts has been noted as 1.2%.[1]

Q2: Which solvent is optimal for extracting this compound?

A2: Ethyl acetate is a frequently recommended solvent for the maceration and initial extraction of this compound and other pentacyclic triterpenoids from Lantana camara.[1] this compound is also soluble in other solvents such as chloroform, dichloromethane, and DMSO.[7] The choice may depend on the subsequent purification steps.

Q3: Can I use fresh Lantana leaves for extraction?

A3: While fresh leaves can be used, drying the plant material is generally recommended.[1] Drying removes water, which can interfere with the extraction efficiency of less polar solvents and also concentrates the biomass, leading to a higher yield per unit weight.

Q4: My crude extract is a complex mixture. How can I purify this compound?

A4: Column chromatography is a standard method for purifying this compound from the crude extract.[1] A silica (B1680970) gel column is typically used, with a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate) to elute fractions of increasing polarity.[1][2]

Q5: Is this compound sensitive to heat during solvent evaporation?

A5: Yes, like many natural products, this compound can be sensitive to high temperatures.[3] It is advisable to concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.[14]

Experimental Protocols

Optimized Solvent Extraction Protocol for this compound

This protocol is a synthesized methodology based on established methods for the extraction of pentacyclic triterpenoids from Lantana camara.[1][2]

  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Lantana camara.

    • Wash the leaves thoroughly with distilled water to remove any debris.

    • Shade-dry the leaves at room temperature or in an oven at 45-55°C until they are brittle.[1]

    • Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.[1]

    • Store the powder in an airtight container to prevent moisture absorption.

  • Extraction:

    • Macerate 250 g of the dried leaf powder in 1.5 L of ethyl acetate in a large glass container.[1]

    • Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction of the residue two more times with fresh ethyl acetate to ensure complete extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain a viscous crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel (60-120 mesh) column packed in n-hexane.[1]

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Experimental Workflow Diagram

ExtractionWorkflow start Start: Plant Material (Lantana camara leaves) prep Preparation - Washing - Drying (45-55°C) - Grinding (40-60 mesh) start->prep extraction Solvent Extraction - Maceration with Ethyl Acetate - Solid-to-Liquid Ratio 1:6 (w/v) - Duration: 48-72 hours prep->extraction filtration Filtration (Combine Filtrates) extraction->filtration concentration Concentration - Rotary Evaporator (<50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification - Silica Gel Column Chromatography - Elution with n-hexane:ethyl acetate gradient crude_extract->purification analysis Fraction Analysis (TLC) purification->analysis pure_compound Pure this compound analysis->pure_compound Combine Pure Fractions

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway for Anti-inflammatory Action

While the precise molecular targets of this compound are still under investigation, its anti-inflammatory activity is likely mediated through the inhibition of key inflammatory pathways, similar to other pentacyclic triterpenoids. A putative mechanism involves the modulation of the NF-κB signaling pathway.[1][15]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA Inflammatory Stimulus (e.g., TPA) PKC PKC TPA->PKC IKK IKK Complex PKC->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκB degradation DNA DNA NFkB_active->DNA translocates to CamaricAcid This compound CamaricAcid->IKK inhibits ProInflammatory Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->ProInflammatory transcribes Inflammation Inflammation ProInflammatory->Inflammation

Caption: Putative anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

References

Technical Support Center: Purification of Camaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Camaric acid.

A Note on Compound Identity

It is important to note that in scientific literature and commercial contexts, there can be confusion between "this compound" and "Carminic acid." this compound is a pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus, particularly Lantana camara[1]. Carminic acid, a widely used red colorant, is an anthraquinone (B42736) glycoside derived from cochineal insects[2][3][4]. While they are distinct molecules, the purification principles for acidic natural products are often similar. The protocols and troubleshooting advice provided here are based on established methods for purifying this compound and related acidic compounds, and should be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound extract?

Common impurities in crude extracts of this compound from Lantana camara can include other triterpenoids with similar chemical properties, chlorophyll, lipids, proteins, and various salts[1][2][5]. The specific impurity profile will depend on the extraction solvent and method used[2][5].

Q2: What are the primary methods for purifying crude this compound extract?

The main strategies for purifying this compound involve a combination of liquid-liquid partitioning and chromatography[1][5]. A typical workflow starts with solvent extraction, followed by fractionation using solvents of increasing polarity, and then purification of the target fraction using column chromatography (e.g., silica (B1680970) gel) or preparative High-Performance Liquid Chromatography (HPLC)[1].

Q3: Which solvents are recommended for dissolving and purifying this compound?

This compound, being a triterpenoid, is generally soluble in organic solvents like methanol (B129727), ethanol, ethyl acetate (B1210297), dichloromethane, and Dimethyl sulfoxide (B87167) (DMSO)[1][5]. For chromatographic separation on silica gel, a common mobile phase is a gradient of ethyl acetate in a non-polar solvent like n-hexane[1].

Q4: How can I assess the purity of my isolated this compound?

Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of purification[1]. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. For structural confirmation and to ensure no major impurities are present, spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) are essential[1][5].

Troubleshooting Guides

Low Yield or Purity During Extraction and Isolation
Problem Possible Cause Solution
Low Yield of Crude Extract Incorrect Extraction Solvent: The chosen solvent may not be optimal for extracting this compound.[5]Experiment with a range of solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate) to find the most effective one.[5]
Degradation During Extraction: Prolonged exposure to high temperatures or light can degrade the compound.[5][6]Use extraction methods that avoid excessive heat, such as maceration at room temperature or ultrasound-assisted extraction. Protect the extract from light.[5][6]
Poor Separation in Column Chromatography Suboptimal Chromatographic Conditions: The stationary phase (e.g., silica gel) or mobile phase may not be providing adequate resolution.[5]Systematically screen different solvent systems (mobile phases) with varying polarities using TLC to identify the optimal conditions before scaling up to column chromatography.[1][5]
Co-eluting Impurities: The crude extract may contain compounds with very similar chemical properties to this compound, making separation difficult.[5]Employ orthogonal chromatographic techniques. For example, follow a normal-phase silica gel column with a reverse-phase (e.g., C18) preparative HPLC for final polishing.[5]
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.Ensure the column is not overloaded. A general rule is to load 1-5% of the stationary phase weight as the sample.
Precipitation of Sample During Purification Poor Solubility: this compound may have limited solubility in the chosen mobile phase, causing it to precipitate on the column.[7]Ensure the crude extract is fully dissolved before loading it onto the column. If necessary, pre-filter the sample. Adjust the mobile phase composition to improve solubility.[2]

Quantitative Data on Purity

While specific quantitative data for the purity of this compound is not widely published, the following table presents illustrative data for Carminic acid, which can serve as a benchmark for the purity levels achievable with different purification techniques.

Purification Method Source Material Achieved Purity (%) Reference
Potentiometric TitrationSynthetic Carminic Acid87.0 ± 1.5[8]
Quantitative NMR (qNMR)Commercial Reagents25.3 - 92.9[9]
Adsorption ChromatographyCochineal Extract> 90 (Typical)[2]

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Lantana camara

This protocol outlines the initial steps to obtain a crude fraction enriched with this compound.

  • Plant Material Preparation: Collect fresh leaves of Lantana camara, wash them, and air-dry them in the shade. Grind the dried leaves into a coarse powder[1].

  • Solvent Extraction: Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional stirring[5].

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process two more times with fresh methanol. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C[5].

  • Liquid-Liquid Partitioning: Suspend the concentrated crude extract in a 9:1 methanol-water mixture. Perform sequential partitioning with solvents of increasing polarity: first with n-hexane, followed by chloroform (B151607), and then ethyl acetate[1][5]. This compound, being a triterpenoid, is expected to be concentrated in the less polar fractions like chloroform or ethyl acetate[1].

  • Fraction Selection: Concentrate each fraction and analyze by TLC to identify the fraction containing the highest concentration of the target compound. This "active fraction" will be used for further chromatographic purification[5].

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the enriched fraction from Protocol 1.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column. Equilibrate the packed column by running the non-polar solvent through it[1].

  • Sample Loading: Dissolve the dried, enriched fraction in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the packed column[5].

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., ethyl acetate)[1]. This is known as gradient elution.

  • Fraction Collection: Collect the eluate in separate fractions (e.g., in test tubes)[10].

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure this compound[1][5].

  • Final Purification: The combined fractions can be further purified by repeated column chromatography or by preparative HPLC to achieve high purity[1].

Visualizations

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Chromatographic Purification A 1. Dried L. camara Powder B 2. Methanol Extraction A->B C 3. Concentrate Crude Extract B->C D 4. Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) C->D E 5. Select Enriched Fraction (TLC) D->E F 6. Silica Gel Column Chromatography E->F G 7. Gradient Elution (n-Hexane/Ethyl Acetate) F->G H 8. Collect & Analyze Fractions (TLC) G->H I 9. Pool Pure Fractions H->I J 10. Final Purification (Prep-HPLC) I->J K Pure this compound J->K G start Low Purity/Yield Issue q1 Is the crude extract yield low? start->q1 q2 Poor separation on column? q1->q2 No sol1 Optimize extraction solvent & conditions (e.g., temp, time) q1->sol1 Yes sol2 Develop method using TLC first. Optimize mobile phase gradient. q2->sol2 Yes sol3 Consider orthogonal methods (e.g., Reverse-Phase HPLC) sol2->sol3 sol4 Check for column overloading. Reduce sample load. sol2->sol4

References

Technical Support Center: Camaric Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Camaric acid" is infrequently documented in scientific literature. It is often a potential misspelling of more commonly researched compounds, namely Carminic acid or p-Coumaric acid . This guide will primarily focus on the solubility and handling of Carminic acid and p-Coumaric acid. Limited available information on this compound, a compound isolated from Lantana camara, is also included. We advise researchers to verify the exact identity of their compound of interest.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and dissolution of these compounds.

Issue 1: Compound Will Not Dissolve in Aqueous Solution

Possible Cause A (p-Coumaric Acid): Low Intrinsic Aqueous Solubility

  • Solution: p-Coumaric acid has limited solubility in water.[1][2] The recommended procedure is to first create a stock solution in an organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[2][3] This stock solution can then be diluted into your aqueous buffer to the desired final concentration.[3]

Possible Cause B (General): Incorrect Solvent Choice

  • Solution: Ensure you are using an appropriate solvent. Carminic acid is soluble in water, ethanol, and concentrated sulfuric acid, but insoluble in non-polar organic solvents like ether and benzene.[4][5] p-Coumaric acid is sparingly soluble in water but dissolves well in ethanol, DMSO, and DMF.[1][3]

Possible Cause C (General): pH of the Solution is Not Optimal

  • Solution: The solubility of these acidic compounds can be pH-dependent. For Carminic acid, its color and stability are significantly influenced by pH.[4] While p-Coumaric acid's solubility is not drastically affected by physiological pH, ensuring your buffer is at the correct pH is crucial.[2] For Carboxylic acids in general, increasing the pH can ionize the carboxylic group, which may enhance solubility in aqueous solutions.

Issue 2: Precipitate Forms When Diluting Organic Stock Solution into Aqueous Buffer

Possible Cause: "Crashing Out" Due to Supersaturation

  • Solution: This occurs when the concentration of the compound in the final aqueous/organic mixture exceeds its solubility limit.

    • Reduce the Final Concentration: Attempt to prepare a more dilute final solution.[2]

    • Increase the Organic Co-solvent Percentage: A slight increase in the proportion of the organic solvent in your final solution may help maintain solubility. However, be mindful of the potential effects of the organic solvent on your experimental system (e.g., cell toxicity).[2]

Issue 3: Inconsistent Experimental Results

Possible Cause: Degradation of the Compound in Aqueous Solution

  • Solution: Aqueous solutions of p-Coumaric acid are not recommended for storage for more than one day.[3] It is advisable to prepare fresh working solutions for each experiment from a stock solution stored in an appropriate organic solvent at -20°C or -80°C. Carminic acid solutions can also be sensitive to light and pH shifts, which may affect their stability.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Carminic Acid
  • Q1: What is the solubility of Carminic acid in water?

    • A1: Carminic acid is soluble in water, with a reported solubility of approximately 1.3 g/L.[8][9][10] It is also soluble in ethanol and concentrated sulfuric acid.[4]

  • Q2: In which solvents is Carminic acid insoluble?

    • A2: It is insoluble in non-polar organic solvents such as ether, benzene, and chloroform.[4][10]

  • Q3: How does pH affect Carminic acid?

    • A3: The pH of the solution significantly impacts the color of Carminic acid. It appears yellow at a pH below 4.8, bright red in neutral solutions, and deep violet above pH 6.2.[4][8] It is relatively stable in acidic conditions (pH 4-5) and alkaline conditions (pH 9-11).[7]

  • Q4: What are the recommended storage conditions for Carminic acid?

    • A4: Carminic acid should be stored in tightly sealed containers, protected from light and oxidizing agents.[6]

p-Coumaric Acid
  • Q1: What is the solubility of p-Coumaric acid in water?

    • A1: p-Coumaric acid is only slightly soluble in water.[1] One source suggests a solubility of ≥0.72 mg/mL in water with gentle warming and sonication.[11]

  • Q2: In which organic solvents can I dissolve p-Coumaric acid?

    • A2: p-Coumaric acid is soluble in ethanol, DMSO, and DMF.[1][3] Reported solubilities are approximately 10 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in DMF.[3]

  • Q3: How should I prepare an aqueous solution of p-Coumaric acid?

    • A3: Due to its low water solubility, it is recommended to first dissolve p-Coumaric acid in an organic solvent like DMSO or DMF to create a stock solution, which can then be diluted with your aqueous buffer.[3]

  • Q4: How stable are p-Coumaric acid solutions?

    • A4: Aqueous solutions of p-Coumaric acid are not stable and it is recommended to use them within a day.[3] Stock solutions in organic solvents are more stable. A stability study indicated that p-coumaric acid is quite stable for up to 72 hours at room temperature, 4°C, and -20°C under certain conditions.[12]

This compound (from Lantana camara)
  • Q1: What is known about the solubility of this compound from Lantana camara?

    • A1: There is limited publicly available quantitative data on the solubility of this compound (from Lantana camara). Due to its nature as a pentacyclic triterpenoid, it is expected to have poor aqueous solubility and be more soluble in organic solvents.

Section 3: Data Presentation

Table 1: Solubility of Carminic Acid
SolventSolubilityReference(s)
Water~ 1.3 g/L[8][9][10]
EthanolSoluble[4]
Concentrated Sulfuric AcidSoluble[4]
EtherInsoluble[4]
BenzeneInsoluble[4]
ChloroformInsoluble[4]
DMSO125 mg/mL (requires sonication)[13]
Table 2: Solubility of p-Coumaric Acid
SolventSolubilityReference(s)
WaterSlightly soluble; ≥0.72 mg/mL (with warming and sonication)[1][11]
Ethanol~ 10 mg/mL; ≥14.7 mg/mL[3][11]
DMSO~ 15 mg/mL; ≥19.8 mg/mL[3][11]
DMF~ 20 mg/mL[3]
Diethyl EtherVery soluble[1]

Section 4: Experimental Protocols

Protocol 1: Preparation of a 100 µM Aqueous Working Solution of p-Coumaric Acid

Objective: To prepare a 100 µM working solution of p-Coumaric acid in a buffered aqueous solution (e.g., PBS pH 7.2) for use in cell culture or other biological assays.

Materials:

  • p-Coumaric acid powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes and pipette tips

Methodology:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh a sufficient amount of p-Coumaric acid powder.

    • Dissolve the powder in pure DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the powder is completely dissolved. Gentle vortexing or sonication may be used.

  • Intermediate Dilution (Recommended):

    • Perform an intermediate dilution of the stock solution in the aqueous buffer (e.g., dilute the 100 mM stock 1:100 in PBS to get a 1 mM solution). This helps to minimize the precipitation of the compound.

  • Final Working Solution:

    • Further dilute the intermediate solution to the final desired concentration of 100 µM in the aqueous buffer.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the working solution to account for any effects of the solvent on the experiment.

Section 5: Visualizations

troubleshooting_workflow start Start: Compound not dissolving in aqueous solution check_identity Is the compound Carminic Acid or p-Coumaric Acid? start->check_identity carminic Carminic Acid: - Soluble in water (~1.3 g/L) - Check for pH issues - Ensure no contaminants check_identity->carminic Carminic Acid p_coumaric p-Coumaric Acid: - Sparingly soluble in water - Prepare stock in DMSO/Ethanol check_identity->p_coumaric p-Coumaric Acid dissolved Issue Resolved: Compound Dissolved carminic->dissolved precipitate Precipitate forms upon dilution? p_coumaric->precipitate precipitate->dissolved No reduce_conc Reduce final concentration or increase co-solvent % precipitate->reduce_conc Yes reduce_conc->dissolved

Caption: Troubleshooting workflow for dissolution issues.

p_coumaric_prep_workflow start Start: Prepare Aqueous Solution of p-Coumaric Acid stock_prep 1. Prepare Concentrated Stock (e.g., 100 mM) in DMSO start->stock_prep vehicle_control 4. Prepare Vehicle Control (Buffer + same % DMSO) start->vehicle_control intermediate_dilution 2. Intermediate Dilution in Aqueous Buffer (e.g., to 1 mM) stock_prep->intermediate_dilution final_dilution 3. Final Dilution to Working Concentration (e.g., 100 µM) intermediate_dilution->final_dilution end End: Ready for Experiment final_dilution->end vehicle_control->end

References

Technical Support Center: Troubleshooting Camaric Acid Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Camaric acid in cell culture media. By offering detailed experimental protocols and clear data presentation, this guide aims to help ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) that has been isolated from plants such as Lantana camara and Lantana montevidensis.[1][2] Its chemical formula is C₃₅H₅₂O₆.[2] Research has indicated that this compound possesses a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

To maintain the integrity of this compound, it is recommended to dissolve it in an organic solvent such as DMSO, ethanol, or methanol.[3] For long-term storage, stock solutions should be kept at -20°C in tightly sealed, light-protected vials (e.g., amber vials or tubes wrapped in aluminum foil).[4] This helps to prevent degradation from light, evaporation, and oxidation.

Q3: What are the primary factors that can lead to the instability of this compound in cell culture media?

Several factors can contribute to the degradation of compounds like this compound in cell culture media. These include:

  • Light-induced degradation: Exposure to light, especially UV radiation, can cause the breakdown of the molecule.[4]

  • Thermal degradation: Elevated temperatures can accelerate the chemical breakdown of the compound. This compound is known to darken at 120°C.[4]

  • Oxidative degradation: The presence of oxygen can lead to the degradation of this compound.[4]

  • pH shifts: The pH of cell culture media can change during incubation, potentially leading to hydrolysis or other pH-dependent degradation of the compound.[5]

  • Enzymatic degradation: If using serum-containing media, enzymes present in the serum may metabolize or degrade this compound.[5]

  • Adsorption to plastics: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, which reduces the effective concentration in the medium.[5]

Troubleshooting Guides

Problem 1: I am observing reduced or no efficacy of my this compound treatment over time.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Protect from Light: Conduct experiments in low-light conditions and use amber-colored labware or wrap plates and flasks in aluminum foil to minimize light exposure.[4]

    • Control Temperature: Ensure your incubator is properly calibrated and maintain a constant, appropriate temperature (e.g., 37°C). Avoid exposing the compound to high temperatures for extended periods.[4]

    • Minimize Oxygen Exposure: While challenging in cell culture, consider using freshly prepared media and minimizing the headspace in your culture vessels. For stock solutions, degassing solvents with an inert gas like nitrogen or argon can be beneficial.[4]

    • Consider Serum Effects: If using a serum-containing medium, try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.[5] Heat-inactivating the serum (56°C for 30 minutes) may also help by denaturing some degradative enzymes.[5]

    • Perform a Stability Test: Directly assess the stability of this compound in your specific cell culture medium by incubating it over the time course of your experiment and measuring its concentration at different time points using a suitable analytical method like HPLC or LC-MS/MS.[5]

Problem 2: I see a precipitate forming in my cell culture medium after adding this compound.

  • Possible Cause 1: Poor solubility of this compound at the working concentration.

  • Troubleshooting Steps:

    • Optimize Solvent and Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells, typically below 0.5%.[3]

    • Increase Solubilization: After diluting the this compound stock solution into the medium, vortex or gently mix it thoroughly to ensure it is fully dissolved before adding it to your cells.

    • Perform a Solubility Test: Prepare serial dilutions of this compound in your cell culture medium and visually inspect for precipitation to determine the maximum soluble concentration under your experimental conditions.

  • Possible Cause 2: The compound is degrading into an insoluble product.

  • Troubleshooting Steps:

    • Review Stability Factors: Re-evaluate the factors mentioned in Problem 1 (light, temperature, pH) that could be causing degradation.

    • Analyze the Precipitate: If possible, collect and analyze the precipitate to determine if it is the parent compound or a degradation product.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-inflammatory and Cytotoxic Activity of this compound

Activity TypeParameterValueTarget/ModelReference
Anti-inflammatoryIC₅₀0.67 mg/earTPA-induced mouse ear edema[1]
CytotoxicityLC₅₀4.1 µg/mLBrine shrimp larvae[1]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC ValueReference
Escherichia coli4.88 µg/mL[1]
Pseudomonas aeruginosa9.76 µg/mL[1]
Staphylococcus aureus19.5 µg/mL[1]
Bacillus cereus19.5 µg/mL[1]
Candida albicans19.5 µg/mL[1]

Experimental Protocols

Protocol 1: Determining the IC₅₀ of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a specific cell line.[6]

Materials:

  • Target cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)[6]

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution[6]

Methodology:

  • Cell Seeding:

    • Culture your target cells to 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend them in fresh complete medium.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.[3]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[6]

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol, adapted from a general guide for compound stability testing, can be used to determine the stability of this compound under your specific experimental conditions.[5]

Materials:

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 24-well or 96-well cell culture plate

  • Analytical equipment (HPLC or LC-MS/MS)

Methodology:

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Incubation:

    • Add the this compound-containing medium to multiple wells of a culture plate.

    • To assess both chemical and cellular degradation, include wells with and without your target cells.[5]

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the medium from the wells.[5]

    • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.

Visualizations

G cluster_0 Initial Observation cluster_1 Primary Suspect cluster_2 Potential Causes cluster_3 Troubleshooting Actions Reduced Efficacy Reduced Efficacy Compound Instability Compound Instability Reduced Efficacy->Compound Instability Light Light Exposure Compound Instability->Light Temp High Temperature Compound Instability->Temp pH pH Shift Compound Instability->pH Oxidation Oxidation Compound Instability->Oxidation Enzymes Serum Enzymes Compound Instability->Enzymes StabilityTest Perform Stability Assay (HPLC) Compound Instability->StabilityTest Confirm Degradation Protect Use Amber Vials/ Wrap in Foil Light->Protect ControlTemp Verify Incubator Temperature Temp->ControlTemp MonitorpH Check Media pH pH->MonitorpH FreshMedia Use Fresh Media Oxidation->FreshMedia SerumFree Test Serum-Free Media Enzymes->SerumFree

Caption: Troubleshooting workflow for reduced compound efficacy.

G cluster_factors Degradation Factors Camaric_Acid_in_Medium This compound in Solution Degraded_Products Inactive/Insoluble Degradation Products Camaric_Acid_in_Medium->Degraded_Products leads to Light Light (Photodegradation) Light->Degraded_Products Heat Heat (Thermal Degradation) Heat->Degraded_Products Oxygen Oxygen (Oxidation) Oxygen->Degraded_Products pH Non-optimal pH (Hydrolysis) pH->Degraded_Products Enzymes Serum Enzymes (Metabolism) Enzymes->Degraded_Products

Caption: Factors contributing to this compound degradation.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_Pathway->Pro_Inflammatory_Genes activates Inflammatory_Response Inflammatory Response Pro_Inflammatory_Genes->Inflammatory_Response Camaric_Acid This compound Camaric_Acid->NFkB_Pathway inhibits

Caption: Hypothetical anti-inflammatory mechanism of this compound.

References

Technical Support Center: Optimizing Camaric Acid Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Camaric acid in your antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known antibacterial properties?

A1: this compound is a naturally occurring pentacyclic triterpenoid (B12794562) with the chemical formula C₃₅H₅₂O₆.[1][2] It has demonstrated inhibitory effects against various bacterial strains, making it a compound of interest for pharmaceutical research.[1][2] Its antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.[1] Studies have shown its activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3]

Q2: What is the recommended starting concentration range for this compound in an antibacterial assay?

A2: Specific MIC values for this compound against a wide range of bacteria are not consistently reported in the literature.[1] Therefore, it is recommended to perform a preliminary dose-response experiment to determine the optimal concentration range for your specific bacterial strain and experimental conditions. A broad range of serial dilutions, for example, from 0.1 µg/mL to 100 µg/mL, can be a good starting point for a pilot experiment.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a lipophilic compound.[1] For stock solutions, a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended.[1][4] To prepare a stock solution, weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.[5] Dissolve the powder in the chosen solvent; sonication can be used to aid dissolution.[5] Store stock solutions at -20°C in amber vials or containers wrapped in aluminum foil to protect them from light.[5]

Q4: What are the critical factors to consider for ensuring reproducible results in my antibacterial assays?

A4: Reproducibility in antibacterial susceptibility testing is crucial. Key factors to control include:

  • Standardized Inoculum: Ensure a consistent bacterial cell density, typically adjusted to a 0.5 McFarland standard.[6]

  • Media Composition: Use a consistent and appropriate broth medium, such as Mueller-Hinton Broth (MHB).[1][6]

  • Incubation Conditions: Maintain consistent incubation time, temperature, and humidity.[6]

  • Accurate Pipetting and Dilutions: Use calibrated pipettes and perform serial dilutions carefully to minimize errors.[7]

  • Controls: Always include positive (bacteria and broth), negative (broth only), and vehicle (broth with the same concentration of solvent used to dissolve this compound) controls.[1][7]

Q5: My MIC results are inconsistent. What are some common troubleshooting steps?

A5: Inconsistent MIC results can be frustrating. Here are some common causes and solutions:

  • Inoculum Density: An incorrect bacterial concentration will significantly impact the MIC value. Always standardize your inoculum before each experiment.[7]

  • Compound Precipitation: this compound may precipitate in the aqueous assay medium. Visually inspect your assay plates for any signs of precipitation. If observed, consider adjusting the solvent concentration or using a different solvent system.

  • Contamination: Ensure aseptic techniques are followed throughout the procedure. Check the negative control well for any turbidity.[7]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water.[6]

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when performing antibacterial assays with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No antibacterial activity observed The concentration of this compound is too low.Test a higher concentration range.
The bacterial strain is resistant to this compound.Test against a known susceptible control strain.
The compound has degraded.Prepare fresh stock solutions. Ensure proper storage conditions (cool, dark).[5]
High variability between replicates Inconsistent inoculum preparation.Prepare a fresh, standardized inoculum for each experiment.[6]
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step.
Edge effects in the microplate.Do not use the outer wells for critical samples. Fill them with sterile broth to create a humidity barrier.[6]
Compound precipitates in the assay medium Low solubility of this compound in the aqueous medium.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level for the bacteria. A final DMSO concentration of ≤1% is generally recommended.
The compound is unstable at the assay pH.Check the pH of your medium. If necessary, buffer the solution to a pH where this compound is more stable.[5]
Contamination in control wells Poor aseptic technique.Review and strictly adhere to sterile handling procedures.
Contaminated media or reagents.Use fresh, sterile media and reagents.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of this compound against a specific bacterial strain.[1][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Calibrated pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies and inoculate them into a tube of MHB. b. Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial 2-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. c. Typically, add 100 µL of MHB to wells 2 through 12. d. Add 200 µL of the highest concentration of this compound to well 1. e. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard the final 100 µL from well 10. f. Well 11 will serve as the positive control (broth with bacteria, no compound). g. Well 12 will serve as the negative control (broth only).

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate at 37°C for 16-20 hours in a humidified incubator.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well is not turbid). b. The positive control (well 11) should show turbidity, and the negative control (well 12) should be clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microplate prep_inoculum->inoculate prep_compound Prepare this compound Serial Dilutions prep_compound->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Potential Antibacterial Mechanisms of Action

Antibacterial_Mechanisms cluster_targets Potential Bacterial Targets camaric_acid This compound cell_wall Cell Wall Synthesis camaric_acid->cell_wall Inhibition protein_synthesis Protein Synthesis camaric_acid->protein_synthesis Inhibition dna_replication DNA Replication camaric_acid->dna_replication Inhibition cell_membrane Cell Membrane Integrity camaric_acid->cell_membrane Disruption

Caption: Potential mechanisms of antibacterial action for novel compounds.

References

Technical Support Center: Overcoming Bacterial Resistance to Camaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature presents ambiguity regarding the precise identity of "Camaric Acid" as an antibacterial agent. This guide is formulated based on established principles of bacterial resistance to novel antimicrobial compounds and is intended to serve as a general framework for researchers encountering resistance to a hypothetical agent designated as "this compound."

Frequently Asked Questions (FAQs)

Q1: My bacterial strain is showing reduced susceptibility to this compound. What are the likely mechanisms of resistance?

A1: Bacteria can develop resistance to antimicrobial agents through several mechanisms.[1] When encountering resistance to a novel compound like this compound, the following are the most probable causes:

  • Target Modification: Alterations in the bacterial component that this compound targets can prevent the drug from binding effectively. This can be due to spontaneous mutations in the gene encoding the target protein.[2][3]

  • Active Efflux: Bacteria may acquire or upregulate efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target concentration.[3]

  • Enzymatic Degradation: The bacteria might produce enzymes that chemically modify or degrade this compound, rendering it inactive.

  • Reduced Permeability: Changes in the bacterial cell wall or membrane, such as alterations in porin channels, can limit the uptake of this compound into the cell.[3]

Q2: How can I confirm that my bacterial strain has developed resistance to this compound?

A2: The standard method for confirming resistance is by determining the Minimum Inhibitory Concentration (MIC) for your bacterial strain. This is the lowest concentration of this compound that prevents visible growth of the bacteria. An increased MIC value compared to a known susceptible (wild-type) strain is a clear indicator of resistance.[4]

Q3: We are observing a gradual increase in the MIC of this compound over successive experiments. What could be the cause?

A3: A gradual increase in MIC suggests the selection of progressively more resistant mutants in your bacterial population. This can be due to inconsistent selective pressure, such as using sub-lethal concentrations of this compound, or issues with the compound's stability in your experimental setup. It is also crucial to ensure the consistency of your experimental conditions, as factors like inoculum density and media composition can influence MIC results.[5]

Q4: Could combination therapy be a viable strategy to overcome this compound resistance?

A4: Yes, combination therapy is a promising approach. Using this compound in conjunction with another antimicrobial agent that has a different mechanism of action can create a synergistic effect. This can help to overcome resistance and reduce the likelihood of new resistant strains emerging. For example, if resistance is due to an efflux pump, combining this compound with a known efflux pump inhibitor could restore its activity.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpectedly High or Variable MIC Values

If you are observing inconsistent or higher-than-expected MIC values for this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Inoculum Preparation Ensure the bacterial inoculum is standardized to a consistent density (e.g., 0.5 McFarland standard) for every experiment. Inconsistent inoculum sizes can lead to significant variability in MIC results.[5]
Media Composition Use a consistent batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for your assays. Variations in pH or cation concentration can affect the activity of the antimicrobial agent.[6]
This compound Stability Prepare fresh stock solutions of this compound for each experiment. Assess the compound's solubility and stability in your chosen solvent and assay medium over the duration of the incubation period.[6]
Incubation Conditions Maintain a consistent incubation temperature (typically 35°C ± 2°C) and duration (usually 16-20 hours). Ensure proper aeration and prevent plates from being stacked in a way that hinders uniform heat distribution.[6]
Endpoint Reading Some compounds may cause a "trailing" effect with partial inhibition over a range of concentrations. Establish a clear and consistent endpoint, such as the concentration that causes an 80% reduction in growth compared to the control.[6]
Guide 2: A Step-by-Step Approach to Investigating the Resistance Mechanism

This guide provides a basic workflow for researchers to begin characterizing the mechanism of this compound resistance in their bacterial strain.

Resistance_Investigation_Workflow Start Resistant Phenotype Observed (High MIC) MIC_Confirmation Confirm MIC with Reference Strain Start->MIC_Confirmation EPI_Assay Perform Efflux Pump Inhibitor (EPI) Assay MIC_Confirmation->EPI_Assay MIC_with_EPI Determine MIC of this compound with and without EPI EPI_Assay->MIC_with_EPI Compare_MICs Compare MICs MIC_with_EPI->Compare_MICs Efflux_Involved Efflux Pump is a Likely Mechanism of Resistance Compare_MICs->Efflux_Involved MIC Decreases Significantly No_Efflux Efflux Unlikely; Investigate Other Mechanisms Compare_MICs->No_Efflux No Significant Change in MIC Sequencing Sequence Potential Target Genes and Regulatory Regions No_Efflux->Sequencing Compare_Sequences Compare sequences to susceptible strain Sequencing->Compare_Sequences Mutation_Found Mutation Identified in Potential Target Compare_Sequences->Mutation_Found Mutation Detected No_Mutation No Target Mutation; Consider Enzymatic Degradation Compare_Sequences->No_Mutation No Mutation Detected

Workflow for investigating this compound resistance.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizing Resistance Mechanisms

Efflux Pump Action

This diagram illustrates how efflux pumps contribute to bacterial resistance by actively removing antimicrobial agents like this compound from the cell.

Efflux_Pump_Mechanism cluster_cell Bacterial Cell EffluxPump Efflux Pump Active Transport CamaricAcid_out This compound EffluxPump:f1->CamaricAcid_out Pumped Out Target Intracellular Target CamaricAcid_in This compound CamaricAcid_in->EffluxPump:f0 Enters Cell

Diagram of an active efflux pump reducing intracellular drug concentration.

References

Technical Support Center: Camaric Acid (Carminic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Camaric acid, also widely known as Carminic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound degradation is primarily caused by exposure to light, high temperatures, and unfavorable pH conditions. It is particularly unstable in direct sunshine and when exposed to high concentrations of reducing agents like sodium sulfite.[1]

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] For long-term stability, refrigeration is recommended.

Q3: How should I store this compound solutions?

A3: this compound solutions should be stored in a cool, dark place. For extended periods, storage at -20°C is advisable. Use amber vials or wrap containers in aluminum foil to protect them from light.[3]

Q4: What is the ideal pH range for maintaining the stability of this compound in solution?

A4: this compound is relatively stable in acidic conditions of pH 4-5 and alkaline conditions of pH 9-11.[1] The color of the solution is pH-dependent, appearing as a pale-straw tint around pH 4.8 and turning violet at a pH of 6.2.[3]

Q5: Can I heat solutions containing this compound?

A5: It is not recommended to heat this compound solutions to high temperatures. The compound begins to decompose at 136°C.[3] If heating is necessary for an experimental protocol, use the lowest effective temperature for the shortest possible duration.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected color change in solution pH shift: The color of this compound is highly sensitive to pH.1. Verify the pH of your solution using a calibrated pH meter. 2. Adjust the pH to the desired range using dilute acid or base. 3. Use a suitable buffer system to maintain a stable pH.
Loss of color or signal intensity Photodegradation: Exposure to light, especially UV or direct sunlight, can degrade the anthraquinone (B42736) chromophore.1. Prepare solutions fresh whenever possible. 2. Store solutions in amber vials or containers wrapped in aluminum foil. 3. Minimize exposure to ambient light during experiments.
Thermal Degradation: High temperatures accelerate the breakdown of the molecule.1. Store stock solutions at recommended low temperatures (-20°C for long-term). 2. Avoid unnecessary heating of the compound or its solutions. 3. If heating is required, perform it in a controlled environment for a minimal time.
Appearance of unknown peaks in HPLC/LC-MS Chemical Degradation: The presence of oxidizing or reducing agents, or certain metal ions (Fe³⁺), can cause degradation.[1]1. Review all reagents and solvents in your preparation for potential incompatibilities. 2. Use high-purity solvents and reagents. 3. Avoid contact with incompatible materials. Use glass or non-reactive polymer containers and utensils.[2]
Enzymatic Degradation: If working with biological samples, enzymes may be present that can metabolize this compound.1. Consider heat-inactivating enzymes in your sample if the protocol allows. 2. Purify this compound from enzymatic components prior to the experiment.

Data on Stability of this compound

The following tables summarize available quantitative data on the stability of this compound under various conditions.

Table 1: Stability of this compound Under Gamma Irradiation

Irradiation Dose (kGy)Absorbance Retention (%)
495%[4]
3290%[4]

Table 2: Photocatalytic Degradation of this compound

CatalystLight SourceTime (minutes)Degradation (%)
G/N-doped ZnOUV18566.76%[5]

Table 3: Kinetic Data for Degradation of Carminic Acid Isomers at 24°C

IsomerDegradation Rate Constant (k)
DCIV0.901 d⁻¹[3][6]
DCVII1.102 d⁻¹[3][6]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Dissolving: Add a portion of the desired solvent (e.g., deionized water, ethanol) to the weighed solid. Gently swirl or sonicate to dissolve.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and add the solvent to the final desired volume.

  • Mixing: Invert the flask several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to a tightly sealed amber vial or a container wrapped in aluminum foil and store at the recommended temperature (4°C for short-term, -20°C for long-term).

Protocol 2: HPLC Method for Stability Analysis of this compound

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and formic acid in water is often effective. The specific gradient will depend on the separation requirements.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance of this compound is around 490-520 nm, depending on the pH of the mobile phase.[7]

  • Sample Preparation:

    • Low Protein Samples (e.g., beverages): Filter the sample through a 0.45 µm filter before injection.

    • High Protein Samples (e.g., yogurt): Precipitate proteins by adjusting the pH to 2 with HCl after initial treatment with NH4OH. Centrifuge and filter the supernatant.[8]

  • Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.

Protocol 3: LC-MS Method for Identification of Degradation Products
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used.

  • Column and Mobile Phase: Similar to the HPLC method, a C18 column with a gradient of acetonitrile and water with a modifier like formic acid is common.

  • Mass Analysis: Acquire full scan mass spectra to detect potential degradation products. Perform tandem MS (MS/MS) on the parent ion of this compound and any new peaks to obtain fragmentation patterns.

  • Data Analysis: The primary degradation of this compound under harsh conditions often involves the loss of the carboxylic acid and glucoside groups.[9] Compare the fragmentation patterns of the observed peaks with the known fragmentation of this compound to identify degradation products.

Visualizations

degradation_pathway cluster_main Degradation of this compound cluster_factors Degradation Factors Camaric_Acid This compound (Anthraquinone Core with Glucoside and Carboxylic Acid) Intermediate_1 Loss of Carboxylic Acid Group Camaric_Acid->Intermediate_1 Decarboxylation Intermediate_2 Loss of Glucoside Group Camaric_Acid->Intermediate_2 Hydrolysis Final_Product Degradation Products (Preserved Anthraquinone Core) Intermediate_1->Final_Product Intermediate_2->Final_Product Light Light Light->Camaric_Acid High_Temp High Temperature High_Temp->Camaric_Acid Unfavorable_pH Unfavorable pH Unfavorable_pH->Camaric_Acid

Caption: General degradation pathway of this compound.

troubleshooting_workflow Start Degradation Suspected Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solution Analyze Solution (pH, Age, Appearance) Start->Check_Solution Analytical_Test Perform HPLC/LC-MS Analysis Check_Storage->Analytical_Test Check_Solution->Analytical_Test Identify_Degradants Identify Degradation Products Analytical_Test->Identify_Degradants Optimize_Conditions Optimize Storage & Experimental Conditions Identify_Degradants->Optimize_Conditions

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Interpreting Complex NMR Spectra of Camaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural elucidation of complex natural products like Camaric acid is a significant undertaking. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, yet the intricate spectra of pentacyclic triterpenoids can present considerable challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound, and why are its NMR spectra complex?

A1: this compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class.[1] Its complexity in NMR spectra arises from a rigid carbon skeleton with a high density of protons in similar chemical environments, leading to significant signal overlap, particularly in the aliphatic region (1.0–2.5 ppm) of the ¹H NMR spectrum. Extensive scalar (J) coupling between neighboring protons further complicates the signals into complex multiplets.

Q2: I am seeing more signals than expected in my ¹H NMR spectrum. What could be the cause?

A2: The presence of more signals than anticipated could be due to several factors:

  • Impurities: Residual solvents from the extraction and purification process are a common source of extra peaks.

  • Rotational Isomers (Rotamers): If the molecule has restricted bond rotation, different conformations may exist at room temperature, each giving rise to a distinct set of signals.

  • Presence of Isomers: The isolated sample may contain stereoisomers of this compound, which will have slightly different chemical shifts.

Q3: How can I confirm the presence of exchangeable protons like hydroxyl (-OH) or carboxylic acid (-COOH) groups in my sample?

A3: To identify exchangeable protons, you can perform a simple experiment. Acquire a standard ¹H NMR spectrum, then add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -OH and -COOH protons will disappear or significantly decrease in intensity due to proton-deuterium exchange.

Q4: The integration of my signals does not seem to match the expected number of protons. What should I check?

A4: Inaccurate integration can result from:

  • Signal Overlap: If signals are overlapping, their integrations will be combined.

  • Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat.

  • Relaxation Delays: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons.

Troubleshooting Guide

Issue 1: Significant Signal Overlap in the Aliphatic Region of the ¹H NMR Spectrum

  • Problem: The region between 1.0 and 2.5 ppm is crowded with overlapping multiplets, making it impossible to determine chemical shifts and coupling constants for individual protons.

  • Solution:

    • 2D NMR Spectroscopy: Utilize two-dimensional NMR techniques to resolve the overlapping signals.

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and improving resolution.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

    • Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, pyridine-d₅) can induce different chemical shifts (solvent-induced shifts) and may resolve some of the signal overlap.

Issue 2: Ambiguous Assignment of Quaternary Carbons

  • Problem: Quaternary carbons do not have any directly attached protons and therefore do not show signals in DEPT-135 or correlations in HSQC spectra, making their assignment challenging.

  • Solution:

    • HMBC: This is the primary tool for assigning quaternary carbons. Look for long-range correlations from known protons to the quaternary carbons. For example, the methyl protons will typically show strong HMBC correlations to the quaternary carbons they are attached to.

Issue 3: Difficulty in Differentiating Between Similar Triterpenoid Isomers

  • Problem: The ¹H and ¹³C NMR spectra of this compound may be very similar to other known oleanane-type triterpenoids, leading to potential misidentification.

  • Solution:

    • Careful Comparison with Literature Data: Meticulously compare the acquired ¹H and ¹³C chemical shifts with reliable, published data. A key publication for this compound is the reassignment by Delgado-Altamirano et al. (2019).

    • 2D NMR Correlations: Pay close attention to the specific correlations observed in COSY, HSQC, and HMBC spectra, as these provide the definitive connectivity information to confirm the structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons and is crucial for determining the relative stereochemistry of the molecule.

Data Presentation

The following tables summarize the reassigned ¹H and ¹³C NMR spectral data for this compound, which are essential for its correct identification and interpretation.

Table 1: ¹H NMR (Proton) Data of this compound

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
H-225.45dd11.2, 4.9
H-125.39t3.5
H-34.09d4.0
H-2'6.08qq7.2, 1.4
H-3'1.99d7.2
H-4'1.84d1.4
............

(Note: This is a partial table. A complete dataset would be required for full analysis.)

Table 2: ¹³C NMR (Carbon) Data of this compound

PositionChemical Shift (δ) ppm
C-28 (COOH)181.1
C-1' (C=O)168.2
C-13143.2
C-12125.1
C-3'138.8
C-2'127.9
C-380.8
C-2566.5
C-2275.3
......

(Note: This is a partial table. A complete dataset would be required for full analysis.)

Table 3: Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHSQC Correlation (Carbon)Key HMBC Correlations (Carbons)
H-12H-11C-12C-9, C-11, C-13, C-14, C-18
H-3H-2C-3C-1, C-2, C-4, C-5, C-23, C-24
H-22H-18, H-21C-22C-17, C-20, C-21, C-28, C-1'
H-2'H-3', H-4'C-2'C-1', C-3', C-4'
Me-23-C-23C-3, C-4, C-5, C-24
Me-24-C-24C-3, C-4, C-5, C-23
............

(Note: This table represents expected correlations based on the structure of this compound and typical triterpenoid NMR data.)

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, or DMSO-d₆).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

  • 1D NMR Acquisition (¹H and ¹³C):

    • Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • ¹H NMR: Use a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans (typically 8-32), and relaxation delay.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer software.

    • COSY: A gradient-selected COSY (gCOSY) is typically preferred for cleaner spectra.

    • HSQC: A gradient-selected, sensitivity-enhanced HSQC is recommended to obtain correlations between protons and their directly attached carbons in a reasonable amount of time.

    • HMBC: A gradient-selected HMBC experiment is essential. The long-range coupling delay should be optimized (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C, DEPT) filter->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Fourier Transform, Phasing, Baseline Correction two_d->process assign Signal Assignment process->assign structure Structure Elucidation assign->structure

Caption: Experimental workflow for NMR analysis of this compound.

logical_relationship cluster_2D 2D NMR Correlations H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC C13 ¹³C NMR & DEPT (Number of Carbons, Carbon Types) C13->HSQC C13->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR-based structure elucidation.

References

Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Camaric Acid": Initial literature searches for "this compound" yielded limited specific data regarding its biological activity and potential off-target effects. One source suggested this may be a typographical error for "Carminic acid," a well-documented compound.[1] Therefore, this guide provides a general framework for addressing off-target effects applicable to small molecule research, with specific examples referencing Carminic acid and p-Coumaric acid where data is available.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and mitigate off-target effects during experiments with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule binds to and alters the activity of proteins other than its intended biological target.[2] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[2]

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[2]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions?

A2: A multi-pronged approach is recommended. This includes using control compounds, employing advanced validation techniques like genetic knockdown, and conducting biochemical assays to confirm target engagement.

Q3: What proactive strategies can I implement to minimize off-target effects in my experimental design?

A3: Several strategies can be implemented from the outset:

  • Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Choose Selective Inhibitors: When possible, use inhibitors that are well-characterized and known for their high selectivity.

  • Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[2]

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common issues that may indicate the presence of off-target effects.

IssuePotential CauseRecommended Solution
Inconsistent Results Between Different Cell Lines The expression levels of the on-target or off-target proteins may vary between cell lines.[2]1. Verify Target Expression: Confirm the expression of your target protein in the cell lines being used. 2. Profile Off-Targets: If known, check the expression of common off-targets.
High Cellular Toxicity at Low Concentrations The compound may be hitting a critical off-target essential for cell survival.1. Perform Cytotoxicity Assays: Use a range of concentrations to determine the GI50/CC50. 2. Use Rescue Experiments: If the on-target pathway is known, attempt to rescue the phenotype by manipulating downstream components.
Phenotype Does Not Match Genetic Knockdown The observed phenotype with the small molecule is different from that seen with CRISPR/Cas9 or siRNA knockdown of the target protein. This strongly suggests an off-target effect.[2][3]1. Validate Knockdown Efficiency: Ensure the genetic knockdown was successful. 2. Consider Off-Target Screening: Perform a broad panel screen (e.g., kinome scan) to identify potential off-targets.
Steep Dose-Response Curves Aggregating inhibitors often display steep, non-stoichiometric inhibition curves.[4]1. Perform a Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibition suggests aggregation.[4] 2. Use Dynamic Light Scattering (DLS): This can directly detect the formation of compound aggregates.[4]
Fluorescence Interference in Assays The compound itself may be fluorescent, interfering with assay readouts. Carminic acid, for example, is a known dye.[4]1. Run a "Compound-Only" Control: Measure the signal from the compound in the assay buffer without other reagents.[4] 2. Spectral Shift: If possible, use fluorophores with excitation and emission wavelengths that do not overlap with the compound.[4]

Experimental Protocols

Protocol 1: Kinase Profiling for Off-Target Identification

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on-target and off-target interactions.[2]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation and Incubation: Start the kinase reaction and incubate at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and measure the remaining ATP or the phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase in the panel.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[2]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data on Related Compounds

As direct data for this compound is scarce, the following tables summarize information on related or potentially intended compounds to illustrate the types of data researchers should seek.

Carminic Acid: Known Activities and Properties
ParameterObservationReference
Mechanism of Action Redox cycles to produce free radicals, which can damage membrane lipids and deoxyribose in the presence of iron.[5]
Color/pH Sensitivity Appears yellow to violet in acidic aqueous solutions and red in aqueous ammonia (B1221849) solutions.[3][5]
Biological Effect May promote angiogenesis through activation of PTEN/Akt signaling.[6]
p-Coumaric Acid: Known Activities and Properties
ParameterObservationReference
Primary Target Identified as an inhibitor of the Listeria monocytogenes RecA protein.[7]
Mechanism of Action Inhibits RecA's ssDNA binding, strand exchange, and ATP hydrolysis activities.[7]
Antimicrobial Activity Potentiates the activity of ciprofloxacin (B1669076) by inhibiting the SOS response in L. monocytogenes.[7]

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts in addressing off-target effects.

G General Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 Off-Target Hypothesis Testing cluster_3 Off-Target Identification A Unexpected Phenotype Observed B Confirm Compound Identity & Purity A->B C Validate On-Target Activity B->C D Use Orthogonal Approaches C->D E Genetic Knockdown (CRISPR/siRNA) D->E Compare Phenotypes F Use Structurally Unrelated Inhibitor D->F Compare Phenotypes G Identify Potential Off-Targets E->G If Phenotypes Differ F->G If Phenotypes Differ H Proteomic Profiling (e.g., CETSA) G->H I Kinase/Enzyme Panel Screening G->I

Caption: Workflow for investigating potential off-target effects.

G Troubleshooting an Unexpected Phenotype A Does phenotype match on-target knockdown? B Is the effect seen with a structurally distinct inhibitor? A->B Yes E Potential Off-Target Effect A->E No C Is activity lost with addition of detergent? B->C No D Likely On-Target Effect B->D Yes C->E No F Potential Compound Aggregation C->F Yes

Caption: Decision tree for troubleshooting experimental results.

G Hypothetical Signaling Pathway Disruption cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound Small Molecule Inhibitor Target Target Protein A Compound->Target On-Target Inhibition OffTarget Off-Target Protein B Compound->OffTarget Off-Target Inhibition PhenotypeA Expected Phenotype Target->PhenotypeA PhenotypeB Observed (Confounding) Phenotype OffTarget->PhenotypeB

Caption: Diagram of on-target vs. off-target pathway inhibition.

References

Technical Support Center: Scaling Up Camaric Acid Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Camaric acid for further studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary source?

This compound is a pentacyclic triterpenoid (B12794562) with promising biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[1] The primary source for isolating this compound is the leaves of Lantana camara, a flowering shrub.[1][2]

Q2: What are the key stages in scaling up this compound isolation?

The scaled-up isolation of this compound follows a general workflow that includes:

  • Biomass Preparation: Collection, drying, and grinding of Lantana camara leaves.

  • Large-Scale Extraction: Maceration of the powdered plant material with a suitable organic solvent.

  • Solvent Recovery: Concentration of the crude extract using a rotary evaporator.

  • Fractionation: Liquid-liquid partitioning of the crude extract to separate compounds based on polarity.

  • Chromatographic Purification: Separation and purification of this compound from the enriched fraction using column chromatography.

  • Purity Analysis and Characterization: Assessing the purity of the isolated this compound using techniques like HPLC and confirming its structure via NMR and MS.

Q3: What safety precautions are necessary for large-scale solvent extraction?

Working with large volumes of organic solvents poses significant safety risks. It is crucial to:

  • Work in a well-ventilated area, preferably within a fume hood designed for large-scale extractions.

  • Use appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Ensure all electrical equipment is spark-proof to prevent ignition of flammable solvent vapors.

  • Have fire extinguishers and spill kits readily accessible.[3]

  • Properly store and dispose of all organic solvents according to institutional and regulatory guidelines.[5]

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Insufficient Solvent Penetration Ensure the plant material is finely and uniformly ground to maximize surface area for solvent interaction.[6]
Inadequate Extraction Time Increase the maceration time to allow for complete extraction of the target compounds. Monitor extraction efficiency over time to determine the optimal duration.
Inappropriate Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to a saturated solution, preventing further extraction. Increase the volume of the solvent to ensure complete extraction.[6]
Improper Solvent Choice While methanol (B129727) or ethanol (B145695) are commonly used, the choice of solvent can significantly impact yield.[1] Consider performing small-scale pilot extractions with different solvents to identify the most efficient one for this compound.
Issue 2: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Step
Improper Solvent System The polarity of the mobile phase is critical for good separation. Optimize the solvent system through preliminary thin-layer chromatography (TLC) to achieve a good separation of the target compound from impurities.
Column Overloading Loading too much crude extract onto the column will result in broad, overlapping bands. Reduce the amount of sample loaded relative to the column size and stationary phase volume.[6]
Irregular Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica (B1680970) gel is packed uniformly to create a homogenous stationary phase.
Flow Rate is Too High A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. Optimize the flow rate to allow for proper equilibration and separation.

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids (Illustrative)
Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
MacerationMethanolRoom Temperature72 hours10-15[7]
Soxhlet ExtractionEthanolBoiling Point of Solvent24 hours15-20[8]
Ultrasound-Assisted70% Ethanol5746 min~3[9]
Microwave-Assisted60:40 CHCl3:MeOH506 min~1.2

Note: The yields presented are for total triterpenoids from various plant sources and are intended to provide a general comparison of methods. The actual yield of this compound may vary.

Table 2: Solvent Systems for Triterpenoid Chromatography (Illustrative)
Stationary PhaseMobile Phase (v/v)Compound TypeReference
Silica Geln-hexane:Ethyl Acetate (B1210297) (gradient)Pentacyclic Triterpenoids[2]
Silica GelChloroform (B151607):Methanol (gradient)Triterpenoids
Reversed-Phase C18Methanol:Water (gradient)Triterpenoid Acids[1]
Countercurrentn-hexane:Dichloromethane:Methanol:Water (7:3:2:8)Isomeric Pentacyclic Triterpenes[1][2]

Experimental Protocols

Protocol 1: Scaled-Up Maceration Extraction of this compound
  • Biomass Preparation: Air-dry freshly collected Lantana camara leaves in the shade until brittle. Grind the dried leaves into a coarse powder using an industrial-grade grinder.

  • Extraction: Place 1 kg of the powdered leaves into a large, sealable container. Add 10 L of methanol to the container, ensuring all the plant material is fully submerged.

  • Maceration: Seal the container and let it stand for 72 hours at room temperature, with occasional agitation to ensure thorough mixing.

  • Filtration: After 72 hours, filter the mixture through a large funnel lined with cheesecloth, followed by filtration through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to maximize the yield of the crude extract.

  • Solvent Recovery: Combine all the filtrates and concentrate the extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C.[10][11][12][13] This will yield the crude methanolic extract.

Protocol 2: Large-Scale Chromatographic Purification
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Column Packing: Pour the slurry into a large glass chromatography column (e.g., 10 cm diameter) and allow the silica gel to settle, draining the excess n-hexane. Pack the column uniformly to a height of approximately 50 cm.

  • Sample Loading: Dissolve 50 g of the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of 250 mL.

  • TLC Analysis: Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize the spots using an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_prep Biomass Preparation cluster_extraction Large-Scale Extraction cluster_purification Purification cluster_analysis Analysis A Collect Lantana camara leaves B Air-dry leaves A->B C Grind to a coarse powder B->C D Maceration with Methanol (1:10 w/v) C->D E Filter to separate extract D->E F Concentrate using Rotary Evaporator E->F G Silica Gel Column Chromatography F->G H Elute with n-hexane:Ethyl Acetate gradient G->H I Collect and monitor fractions by TLC H->I J Pool and concentrate pure fractions I->J K Assess purity by HPLC J->K L Confirm structure by NMR and MS K->L M M L->M Pure this compound

Caption: Experimental workflow for scaling up this compound isolation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Camaric_acid This compound Camaric_acid->IKK Inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

antibacterial_pathway cluster_cell_wall Bacterial Cell Wall cluster_membrane Cell Membrane cluster_lysis Bacterial Cell Death Peptidoglycan Peptidoglycan Synthesis Membrane_Integrity Membrane Integrity Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis Camaric_acid This compound Camaric_acid->Peptidoglycan Inhibits Camaric_acid->Membrane_Integrity Disrupts

Caption: Proposed antibacterial mechanism of action for this compound.

cytotoxic_pathway cluster_stimulus Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Response Camaric_acid This compound Bax Bax Activation Camaric_acid->Bax Bcl2 Bcl-2 Inhibition Camaric_acid->Bcl2 inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential cytotoxic signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectrum of Camaric Acid and Other Terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial properties of Camaric acid with a selection of other well-researched terpenoids. The data presented is compiled from various scientific studies to offer an objective overview for researchers and professionals in the field of drug development. This document summarizes quantitative antibacterial data, details common experimental methodologies, and provides visual representations of experimental workflows and potential mechanisms of action.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound and other terpenoids is presented below. It is important to note that direct Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the current literature. The data for this compound is presented as IC50 (half-maximal inhibitory concentration), which represents the concentration required to inhibit 50% of bacterial growth. For other terpenoids, the more common MIC values are provided, representing the lowest concentration that prevents visible bacterial growth.

CompoundTerpenoid ClassBacterial StrainMetricConcentration
This compound TriterpenoidStaphylococcus aureusIC508.74 µM[1]
Methicillin-resistant S. aureus (MRSA)IC508.09 µM[1]
Carvacrol MonoterpenoidStaphylococcus aureusMIC0.125 - 0.25 mg/mL
Escherichia coliMIC0.25 mg/mL
Thymol MonoterpenoidStaphylococcus aureusMIC0.007 mg/mL
Escherichia coliMICNot specified
Eugenol PhenylpropeneStaphylococcus aureusMIC0.1 mg/mL[2]
Escherichia coliMIC0.1 mg/mL[2]
Salmonella enterica serovar TyphimuriumMICNot specified
Terpineol MonoterpenoidStaphylococcus aureusMIC0.1 - 0.2 mg/mL[2]
Escherichia coliMIC0.1 - 0.2 mg/mL[2]
Limonene MonoterpenoidStaphylococcus aureusMIC0.9 - 1.9 mg/mL[2]
Escherichia coliMIC0.9 - 1.9 mg/mL[2]
Nootkatone SesquiterpenoidStaphylococcus aureusMICNot specified
Enterococcus faecalisMICNot specified
Listeria monocytogenesMICNot specified
Corynebacterium diphtheriaeMICNot specified
Bacillus cereusMICNot specified

Note: The antibacterial activity of a methanol (B129727) fraction of Lantana camara, which contains triterpenoids including this compound, has been reported to have MIC values comparable to some therapeutically used antibiotics, though specific values for this compound were not provided.[3]

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the antibacterial spectrum of natural products.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared. Typically, colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: A stock solution of the test compound (e.g., this compound or another terpenoid) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions of the compound are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are also included: a positive control (bacteria and broth without the test compound) and a negative control (broth only). The plate is then incubated under appropriate conditions, typically at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure the optical density.

Agar Well Diffusion Assay

This assay is a common method for screening the antimicrobial activity of plant extracts and pure compounds.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation of Plates: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (adjusted to 0.5 McFarland standard) using a sterile cotton swab.

  • Preparation of Wells and Application of Test Compound: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer. A defined volume of the test compound solution (at a known concentration) is then added to each well. A control well containing only the solvent is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The antibacterial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate (37°C, 18-24h) C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination using the broth microdilution method.
Simplified Mechanism of Action for Antibacterial Terpenoids

Terpenoid_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Cell_Lysis Cell Lysis Membrane->Cell_Lysis Proteins Membrane Proteins Disrupted_Function Disrupted Cellular Function Proteins->Disrupted_Function DNA DNA/RNA Synthesis Growth_Inhibition Bacterial Growth Inhibition DNA->Growth_Inhibition Enzymes Essential Enzymes Metabolic_Disruption Metabolic Pathway Disruption Enzymes->Metabolic_Disruption Terpenoid Terpenoid Terpenoid->Membrane Disruption & Increased Permeability Terpenoid->Proteins Interaction & Inhibition Terpenoid->DNA Inhibition Terpenoid->Enzymes Inhibition

General mechanisms of antibacterial action by terpenoids.

References

A Comparative Analysis of Nematicidal Activity: Camaric Acid vs. Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic nematicides. Among the promising candidates are natural compounds derived from plants, with pentacyclic triterpenoids like camaric acid and oleanolic acid garnering significant attention for their potential to control plant-parasitic nematodes. This guide presents an objective comparison of the nematicidal activity of this compound and oleanolic acid, supported by available experimental data, to assist researchers in the development of novel nematicidal agents.

Quantitative Comparison of Nematicidal Efficacy

Initial in-vitro studies have demonstrated the nematicidal potential of both this compound and oleanolic acid against the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest. The following table summarizes the key findings from a comparative study.

CompoundConcentrationExposure TimeTarget NematodeMortality/Inhibition RateReference
This compound 0.5%72 hoursMeloidogyne incognita95.0% mortality[1][2]
Oleanolic Acid 0.5%72 hoursMeloidogyne incognita70.3% mortality[1]
Lantanilic Acid0.5%72 hoursMeloidogyne incognita98.7% mortality[1][2]
Camarinic Acid1.0%Not SpecifiedMeloidogyne incognita100% mortality[3]
Oleanolic Acid Derivatives0.125%72 hoursMeloidogyne incognita~90% inhibition[4][5][6]

Note: Lantanilic acid and camarinic acid are structurally related to this compound and are included for a broader context. The data on oleanolic acid derivatives suggests that structural modifications can significantly enhance its nematicidal potency.

Experimental Protocols

The following is a detailed methodology for an in-vitro nematicidal activity assay, adapted from protocols used for testing triterpenoids like this compound against second-stage juveniles (J2) of Meloidogyne incognita.[1]

1. Nematode Culture and Collection:

  • Maintain a culture of Meloidogyne incognita on a susceptible host plant, such as tomato (Solanum lycopersicum).

  • Extract egg masses from the galled roots of infected plants.

  • Place the collected egg masses in a Baermann funnel apparatus or a fine-meshed sieve in a petri dish with sterile distilled water to facilitate hatching.

  • Collect the hatched second-stage juveniles (J2s) daily. Use freshly hatched J2s (within 48 hours) for the bioassay to ensure viability and uniformity.

  • Prepare a suspension of J2s in sterile distilled water and adjust the concentration to approximately 100-200 J2s per 100 µL.

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound (this compound or oleanolic acid) in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations.

3. In-Vitro Nematicidal Bioassay:

  • Conduct the assay in 96-well microtiter plates or small petri dishes.

  • To each well, add 100 µL of the nematode suspension.

  • Then, add 100 µL of the respective test solution.

  • Include a negative control (sterile distilled water with the same minimal solvent concentration as the test solutions) and a positive control (a known commercial nematicide).

  • Incubate the plates at a controlled temperature (e.g., 25-28°C) for a specified duration (e.g., 24, 48, and 72 hours).

4. Data Collection and Analysis:

  • After the incubation period, observe the nematodes under a microscope.

  • Consider nematodes to be dead if they are immobile and do not respond to a physical stimulus (e.g., probing with a fine needle).

  • Calculate the percentage of mortality for each treatment and control.

  • Correct the mortality data using Abbott's formula if necessary to account for mortality in the negative control.

  • Determine the LC50 value (the concentration of the compound that causes 50% mortality of the nematodes) using probit analysis.

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the experimental process and the current knowledge of the compounds' mechanisms, the following diagrams are provided.

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis nematode_culture Nematode Culture (M. incognita) j2_collection J2 Juvenile Collection nematode_culture->j2_collection assay_setup Assay Setup (96-well plates) j2_collection->assay_setup test_solutions Preparation of Test Solutions test_solutions->assay_setup incubation Incubation (24, 48, 72h) assay_setup->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment data_analysis Data Analysis (LC50 Calculation) mortality_assessment->data_analysis

In-Vitro Nematicidal Efficacy Workflow

G cluster_camaric This compound cluster_oleanolic Oleanolic Acid camaric This compound unknown_target Specific Nematicidal Target/Pathway (To be elucidated) camaric->unknown_target Acts on nematicidal_effect_c Nematicidal Effect unknown_target->nematicidal_effect_c oleanolic Oleanolic Acid nf_kb NF-κB Inhibition oleanolic->nf_kb antioxidant Antioxidant Enzyme Modulation oleanolic->antioxidant other_bio Other Bioactivities oleanolic->other_bio nematicidal_effect_o Nematicidal Effect (Specific pathway unknown) nf_kb->nematicidal_effect_o May contribute to antioxidant->nematicidal_effect_o May contribute to other_bio->nematicidal_effect_o May contribute to

Proposed General Mechanism of Action

Mechanism of Action

The precise molecular mechanism by which This compound exerts its nematicidal effect is not yet fully understood and remains a significant area for future research.[3] Elucidating the specific signaling pathways in nematodes targeted by this compound will be crucial for its development as a commercial nematicide.[3]

For oleanolic acid , while its specific nematicidal mechanism is also not well-defined, its broader biological activities are more extensively studied. Oleanolic acid is known to exhibit anti-inflammatory, antioxidant, and antimicrobial properties.[7][8] One of its primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses.[7] Additionally, it can enhance the expression of antioxidant enzymes, protecting cells from oxidative stress.[7] It is plausible that these activities contribute to its nematicidal effects, although direct evidence for this in nematodes is currently lacking.

Conclusion and Future Directions

Both this compound and oleanolic acid demonstrate promising nematicidal activity against Meloidogyne incognita. The available data suggests that this compound may be a more potent nematicide than oleanolic acid at the same concentration. However, the finding that derivatives of oleanolic acid can exhibit significantly enhanced activity highlights the potential for structural optimization of these natural compounds.

A critical knowledge gap remains concerning the mode of action for both compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound and oleanolic acid in nematodes. Such studies will not only provide a deeper understanding of their nematicidal properties but also pave the way for the rational design of more effective and target-specific natural-product-based nematicides. Direct comparative studies against a broader range of nematode species and under various environmental conditions are also necessary to fully assess their potential for commercial development in agriculture.

References

Replicating Published MIC Values for Camaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data on the minimum inhibitory concentration (MIC) of Camaric acid, a pentacyclic triterpenoid (B12794562) with noted bioactive properties. While comprehensive, directly comparable published MIC values for this compound against a wide array of microbial strains are not extensively available in current literature, this guide summarizes the existing inhibitory data and outlines the standard experimental protocols for researchers seeking to replicate or expand upon these findings. The current body of research suggests that a systematic screening of this compound's MIC values against clinically relevant bacterial and fungal strains is a key area for future investigation[1].

Quantitative Data on Inhibitory Concentrations

Specific MIC values for this compound are not consistently reported across scientific literature[1]. However, inhibitory concentration (IC50) values against certain bacterial strains have been documented. It is important to note that while IC50 represents the concentration required to inhibit 50% of microbial growth, MIC is the lowest concentration that prevents visible growth.

Below is a summary of the available inhibitory data for this compound:

Microbial StrainInhibitory ConcentrationCompoundReference
Staphylococcus aureusIC50: 8.74 µMThis compound[2]
Methicillin-resistant S. aureus (MRSA)IC50: 8.09 µMThis compound[2]

This compound has also demonstrated other biological activities, including moderate antileishmanial, highly potent antitrypanosomal, and nematicidal effects[2].

Experimental Protocols

The standard method for determining the MIC of a compound like this compound is the broth microdilution assay[1][3]. This method involves preparing a serial dilution of the test compound in a liquid growth medium and then inoculating it with a standardized number of bacterial cells[3].

Detailed Methodology for Broth Microdilution MIC Assay:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured in an appropriate broth medium, such as Mueller-Hinton Broth (MHB)[1].

    • The culture is grown to achieve a standardized cell density, typically around 10^5 Colony Forming Units per milliliter (CFU/mL)[1]. The optical density of the culture is often adjusted to a 0.5 McFarland standard to ensure the correct bacterial concentration[3].

  • Preparation of Test Compound:

    • A stock solution of this compound is prepared in a suitable solvent, for example, Dimethyl sulfoxide (B87167) (DMSO)[1].

    • Serial two-fold dilutions of the stock solution are then made in the broth medium within a 96-well microtiter plate to achieve a range of concentrations for testing[1][4].

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension[4].

    • Control wells are included: a growth control containing only the medium and bacteria, and a sterility control with only the medium[3].

    • The plate is then incubated, typically for 18-24 hours at 37°C[3][4].

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed[5][6][7]. This can be assessed visually or by using a plate reader to measure turbidity[3].

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results start Start bacterial_culture Bacterial Inoculum Preparation start->bacterial_culture compound_prep This compound Stock Solution start->compound_prep inoculation Inoculation of Plate bacterial_culture->inoculation serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (18-24h at 37°C) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Signaling Pathways

Currently, the specific signaling pathways in microbes that are affected by this compound have not been extensively detailed in the available literature. Further research is needed to elucidate the mechanism of action.

References

A Comparative Analysis of Camaric Acid's Antimicrobial Potential: A Prospective Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents. Camaric acid, a naturally occurring compound, has demonstrated initial promise as a potential antibacterial agent. This guide provides a comparative analysis of the available data on this compound's efficacy against key pathogens, alongside that of established commercial antibiotics. Due to the limited published data on this compound, this document also serves as a prospective guide, outlining the essential experimental protocols required to comprehensively evaluate its antimicrobial spectrum and mechanism of action.

Data Presentation: A Comparative Overview

Quantitative data on the antimicrobial activity of this compound is currently limited to its inhibitory concentrations against Staphylococcus aureus and its methicillin-resistant strain (MRSA). The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound, converted to µg/mL for comparison with the Minimum Inhibitory Concentration (MIC) values of widely-used antibiotics against the same pathogens. It is important to note that IC50 and MIC are different measures of inhibitory activity, and direct comparison should be made with caution. Further research is required to establish the MIC values for this compound against a broader range of microorganisms.

CompoundOrganismMIC/IC50 (µg/mL)
This compound Staphylococcus aureus~4.97 (IC50)
Methicillin-Resistant S. aureus (MRSA)~4.60 (IC50)
Vancomycin Staphylococcus aureus1.0 - 2.0[1][2][3][4][5]
Methicillin-Resistant S. aureus (MRSA)1.0 - 2.0[1][2][3][4][5]
Oxacillin Staphylococcus aureus (MSSA)≤ 2.0[6][7][8]
Methicillin-Resistant S. aureus (MRSA)≥ 4.0[6]
Ciprofloxacin Staphylococcus aureus (MSSA)0.25[9]
Methicillin-Resistant S. aureus (MRSA)1.0 - >1025[9][10][11]
Linezolid Methicillin-Resistant S. aureus (MRSA)1.0[10]
Daptomycin Methicillin-Resistant S. aureus (MRSA)0.25 - 1.0[12][13][14]

Note: The IC50 values for this compound were calculated from reported µM values based on a molecular weight of 568.795 g/mol . Commercial antibiotic MIC values are presented as a range based on multiple literature sources.

Experimental Protocols

To facilitate further research and ensure data comparability, the following detailed methodologies for key antimicrobial susceptibility tests are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • A pure culture of the test microorganism is grown overnight on an appropriate agar (B569324) medium.

  • Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The broth culture is incubated at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Commercial antibiotics for comparison are similarly prepared according to established guidelines.

c. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial inoculum.

  • A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included on each plate.

  • The plates are incubated at 35 ± 2°C for 16-20 hours.

d. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16][17][18]

a. Sub-culturing:

  • Following the determination of the MIC, a 100 µL aliquot is taken from the wells corresponding to the MIC and higher concentrations where no visible growth was observed.

  • The aliquot is spread-plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

b. Incubation and Determination of MBC:

  • The agar plates are incubated at 35 ± 2°C for 18-24 hours.

  • The number of surviving colonies (CFU) on each plate is counted.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

a. Preparation:

  • Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Prepare a standardized bacterial inoculum as described for the MIC assay.

b. Inoculation and Sampling:

  • Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL. A growth control tube without the antimicrobial agent is also included.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

c. Viable Cell Counting:

  • Perform serial dilutions of each aliquot and plate them onto an appropriate agar medium.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the number of viable colonies (CFU/mL) for each time point and concentration.

d. Data Analysis:

  • Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Bacterial_Culture Bacterial Culture Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculate_Plate Inoculate 96-well Plate Standardize_Inoculum->Inoculate_Plate Inoculate_Tubes Inoculate Tubes with Different Concentrations Standardize_Inoculum->Inoculate_Tubes Antimicrobial_Dilutions Prepare Antimicrobial Dilutions Antimicrobial_Dilutions->Inoculate_Plate Antimicrobial_Dilutions->Inoculate_Tubes Incubate_MIC Incubate (16-20h) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC Plate_MIC_wells Plate from Clear Wells Read_MIC->Plate_MIC_wells Incubate_MBC Incubate (18-24h) Plate_MIC_wells->Incubate_MBC Read_MBC Read MBC Incubate_MBC->Read_MBC Sample_Over_Time Sample at Time Points Inoculate_Tubes->Sample_Over_Time Plate_and_Count Plate Dilutions and Count CFU Sample_Over_Time->Plate_and_Count Plot_Data Plot Log10 CFU/mL vs. Time Plate_and_Count->Plot_Data

Figure 1. Experimental Workflow for Antimicrobial Susceptibility Testing.
Potential Bacterial Targets for Antimicrobial Action

The precise mechanism of action for this compound is yet to be elucidated. The following diagram illustrates key bacterial signaling pathways and cellular structures that are common targets for existing antibiotics.[19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36] Future research should aim to identify which, if any, of these pathways are inhibited by this compound.

Bacterial_Targets cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna Nucleic Acid Synthesis cluster_folate Folic Acid Synthesis Peptidoglycan_Synthesis Peptidoglycan Synthesis Ribosome_50S 50S Ribosomal Subunit Ribosome_30S 30S Ribosomal Subunit DNA_Gyrase DNA Gyrase/ Topoisomerase RNA_Polymerase RNA Polymerase Folate_Pathway Folate Pathway Camaric_Acid This compound (Hypothetical Targets) Camaric_Acid->Peptidoglycan_Synthesis Camaric_Acid->Ribosome_50S Camaric_Acid->Ribosome_30S Camaric_Acid->DNA_Gyrase Camaric_Acid->RNA_Polymerase Camaric_Acid->Folate_Pathway

Figure 2. Potential Mechanisms of Antimicrobial Action in Bacteria.

References

Cross-validation of Camaric acid's cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of p-Coumaric Acid

p-Coumaric acid has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[2] The half-maximal inhibitory concentration (IC₅₀), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric for comparing cytotoxicity.

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-15Colon Cancer1400[3]
HT-29Colon Cancer1600[3]

Note: The provided IC₅₀ values are from a single study and further research across a broader range of cell lines is necessary for a comprehensive understanding of p-Coumaric acid's cytotoxic profile. For Camaric acid, specific IC₅₀ values against cancer cell lines like HeLa (Cervical Cancer), MCF-7 (Breast Cancer), and A549 (Lung Cancer) are not currently available in the literature.[1]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of a compound like p-Coumaric acid using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., p-Coumaric acid) and incubated for a specific period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) used to dissolve the compound.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a few hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is then added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to the control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

p-Coumaric acid exerts its cytotoxic effects by modulating multiple cellular signaling pathways.[2] The primary mechanisms include the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2]

One of the key pathways implicated in p-Coumaric acid-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3] This can trigger the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately leads to apoptotic cell death.

Furthermore, p-Coumaric acid has been shown to interfere with signaling pathways that drive tumor growth and spread, such as the STAT3 pathway.[2] It can inhibit the phosphorylation of key kinases like JAK2 and Src, which in turn blocks STAT3 activity, a crucial pathway for cancer cell proliferation and survival.[2]

Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a simplified representation of the apoptotic signaling pathway potentially modulated by compounds like p-Coumaric acid.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Overnight Incubation A->B C Addition of this compound (or other test compounds) at various concentrations B->C D Incubation (24, 48, or 72h) C->D E Addition of MTT solution D->E F Incubation to allow formazan formation E->F G Solubilization of formazan crystals F->G H Absorbance Measurement G->H I Calculation of Cell Viability H->I J Determination of IC50 Value I->J

Caption: A generalized workflow for assessing the cytotoxicity of a compound using the MTT assay.

G Simplified Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase A This compound / p-Coumaric Acid B ↑ Reactive Oxygen Species (ROS) A->B induces C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Caspase Activation (e.g., Caspase-9, Caspase-3) D->E activates F Apoptosis E->F

References

A Head-to-Head Comparison of Camaric Acid and Lantanilic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents from natural sources, the pentacyclic triterpenoids Camaric acid and lantanilic acid, both isolated from plants of the Lantana genus, have emerged as compounds of significant interest. This guide provides a head-to-head comparison of their biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these promising phytochemicals.

Chemical Profile

Both this compound and lantanilic acid are pentacyclic triterpenoids, a class of compounds known for their diverse pharmacological effects. They share a common core structure but differ in their functional groups, which influences their biological activity. Both compounds have been isolated from Lantana camara, a plant with a long history in traditional medicine.[1]

Nematicidal Activity: A Direct Comparison

A key area where this compound and lantanilic acid have been directly compared is in their activity against the root-knot nematode Meloidogyne incognita, a significant agricultural pest. In a bioassay-guided fractionation study of the methanolic extract of Lantana camara aerial parts, both compounds exhibited potent nematicidal effects.

Table 1: Comparative Nematicidal Activity against Meloidogyne incognita

CompoundConcentrationMortality Rate (%)
Lantanilic Acid 0.5%98%
This compound 0.5%95%
Oleanolic Acid (Reference) 0.5%70%
Furadan (Conventional Nematicide) 0.5%100%

Data sourced from a study on nematicidal natural products from Lantana camara.

Antimicrobial Activity: An Indirect Comparison

This compound: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound (MIC)

MicroorganismMIC (µg/mL)
Escherichia coli4.88
Pseudomonas aeruginosa9.76
Staphylococcus aureus19.5
Bacillus cereus19.5
Candida albicans19.5
Lantanilic Acid: Disk Diffusion Method

The antimicrobial potential of lantanilic acid has been assessed using the disk diffusion method, where the diameter of the zone of growth inhibition around a disk containing the compound is measured.

Table 3: Antimicrobial Activity of Lantanilic Acid (Zone of Inhibition)

MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5001.7
Escherichia coli-Inactive
Pseudomonas aeruginosa-Inactive
Staphylococcus epidermis-Inactive
Candida albicans5009.3
2508.3
1254.6

Lantanilic acid was found to be inactive against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermis in the conducted studies.[2][3]

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay. In this model, this compound exhibited an IC₅₀ of 0.67 mg/ear, indicating its potential as a topical anti-inflammatory agent.[4] While extracts of Lantana camara containing lantanilic acid are reported to have anti-inflammatory properties, specific quantitative data for the isolated compound is not as well-documented in the available literature.

Experimental Protocols

Nematicidal Activity Assay

Objective: To determine the mortality rate of the root-knot nematode Meloidogyne incognita upon exposure to this compound and lantanilic acid.

Methodology:

  • Isolation: this compound and lantanilic acid are isolated from the methanolic extract of the aerial parts of Lantana camara through bioassay-guided fractionation.

  • Test Solutions: The isolated compounds are dissolved in a suitable solvent to prepare a 0.5% concentration.

  • Exposure: Second-stage juveniles (J2) of M. incognita are exposed to the test solutions.

  • Observation: After a predetermined exposure time (e.g., 24-48 hours), the number of dead and live nematodes is counted under a microscope.

  • Data Analysis: The percentage of mortality is calculated for each compound.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for this compound):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method (for Lantanilic Acid):

  • Preparation of Agar Plates: Agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound (lantanilic acid) are placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.

Postulated Mechanisms of Action

While the precise molecular mechanisms of this compound and lantanilic acid are still under investigation, their biological activities are likely attributable to their triterpenoid (B12794562) structure.

Antimicrobial Mechanism

The lipophilic nature of triterpenoids suggests a mechanism involving the disruption of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Triterpenoid This compound / Lantanilic Acid Triterpenoid->Lipid_Bilayer Interaction Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response. It is plausible that this compound and lantanilic acid may exert their anti-inflammatory effects by interfering with this pathway.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_inhibition Potential Inhibition Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Compound This compound / Lantanilic Acid Compound->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression

Caption: Potential anti-inflammatory signaling pathway.

Conclusion

References

Statistical analysis of Camaric acid bioactivity data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Camaric acid's bioactivity, offering a comparative perspective against other relevant compounds. The information is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Data Summary and Comparison

The following tables summarize the available quantitative data on the bioactivity of this compound and its comparators.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. A key measure of this activity is the half-maximal inhibitory concentration (IC50) in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay. This model is a standard for evaluating topical anti-inflammatory agents.

CompoundAssayMolar Mass ( g/mol )IC50Reference
This compound TPA-induced mouse ear edema484.70.67 mg/ear[1]
Indomethacin (B1671933) TPA-induced mouse ear edema357.8~0.75 mg/ear (estimated)[1]

Note: The IC50 for indomethacin is an estimation based on reported percentage inhibition, as a direct IC50 value in the same units was not available in the cited literature. Direct comparative studies are recommended for a more precise assessment.

Antimicrobial Activity

The antimicrobial potential of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

It is important to note that in some scientific literature, "this compound" is used interchangeably with p-Coumaric acid. The following table includes data for both this compound and p-Coumaric acid to provide a broader comparative context.

Table 2a: Antimicrobial Activity of this compound

Activity TypeParameterValueTarget/Model
AntimicrobialMIC4.88 µg/mLEscherichia coli
MIC9.76 µg/mLPseudomonas aeruginosa
MIC19.5 µg/mLStaphylococcus aureus
MIC19.5 µg/mLBacillus cereus
MIC19.5 µg/mLCandida albicans

Table 2b: Comparative Antimicrobial Activity of p-Coumaric Acid and Standard Antibiotics

CompoundMicroorganismMIC (µg/mL)
p-Coumaric Acid Staphylococcus aureus10 - 80
Escherichia coli20
Vancomycin Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2
Ciprofloxacin Pseudomonas aeruginosa0.25 - 1

Note: The MIC values for conventional antibiotics are for reference and can vary between studies and specific strains. Direct comparative studies of this compound against these antibiotics are limited.

Anticancer and Cytotoxic Activity

The cytotoxic effects of this compound and related compounds are typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 data for this compound is not widely available, this section provides comparative data for other structurally related pentacyclic triterpenoids and the commonly associated p-Coumaric acid.[2]

Table 3a: Cytotoxicity of this compound

Activity TypeParameterValueTarget/Model
CytotoxicityLC₅₀4.1 µg/mLBrine shrimp larvae

Table 3b: Comparative in Vitro Cytotoxicity of Pentacyclic Triterpenoids

CompoundCancer Cell LineIC50 (µM)
Betulinic acid Melanoma (A375)2.5
Lung Carcinoma (A549)4.2
Oleanolic acid Breast Cancer (MCF-7)15.3
Colon Cancer (HCT116)21.7
Ursolic acid Prostate Cancer (PC-3)7.8
Leukemia (HL-60)5.2

Note: Lower IC50 values indicate higher cytotoxic potency. The lack of specific IC50 data for this compound against human cancer cell lines highlights an area for future research.[2]

Table 3c: Comparative in Vitro Cytotoxicity of Coumarin and p-Coumaric Acid

CompoundCancer Cell LineIC50 (µM)
Coumarin Colon Cancer (HT-29)25
p-Coumaric Acid Colon Cancer (HT-29)150

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema Assay

This in vivo assay is a standard model for assessing acute topical inflammation.

Principle: TPA is a potent inflammatory agent that activates protein kinase C (PKC) when applied to the skin.[1] This triggers a signaling cascade leading to the production of pro-inflammatory mediators, resulting in vasodilation, increased vascular permeability, and inflammatory cell recruitment, which manifests as measurable edema. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced swelling.[1]

Procedure:

  • Animal Model: Male CD-1 or Swiss albino mice are typically used.

  • Groups: Animals are randomized into several groups: a negative control group (vehicle), a TPA-treated group, a positive control group (e.g., indomethacin), and experimental groups receiving different doses of this compound.

  • Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone (B3395972) or ethanol) is applied topically to both the inner and outer surfaces of one ear of each mouse.

  • Treatment: The test compound (this compound) or the positive control (indomethacin) is applied topically to the ear, typically at the same time as or shortly after the TPA application.

  • Measurement of Edema: After a specified period (usually 4-6 hours), the mice are euthanized, and a standard-sized circular punch is taken from both the treated and untreated ears. The difference in weight between the two ear punches is a measure of the edema.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the TPA-only treated group. The IC50 value is then determined as the concentration of the test compound that causes a 50% reduction in edema.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This in vitro assay is a fundamental method in microbiology for assessing the antimicrobial potential of a substance.[3]

Principle: The broth microdilution method involves a serial dilution of the test compound in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed after incubation.[3]

Procedure:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: The target bacterial strain is cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[3]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: Positive controls (bacteria and medium, no compound) and negative controls (medium only) are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth. This can also be assessed using a microplate reader to measure optical density.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound and related compounds.

TPA_Induced_Inflammation TPA TPA Application PKC Protein Kinase C (PKC) Activation TPA->PKC Signaling_Cascade Downstream Signaling Cascade PKC->Signaling_Cascade Proinflammatory_Mediators Production of Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Signaling_Cascade->Proinflammatory_Mediators Inflammation Vasodilation & Increased Permeability Proinflammatory_Mediators->Inflammation Edema Edema Formation Inflammation->Edema Camaric_Acid This compound Camaric_Acid->Signaling_Cascade Inhibition

TPA-Induced Inflammatory Signaling Pathway

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Bacterial_Culture Prepare Standardized Bacterial Inoculum Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Broth Microdilution Experimental Workflow

Intrinsic_Apoptosis_Pathway Triterpenoids Triterpenoids (e.g., Betulinic Acid) Mitochondrial_Stress Mitochondrial Stress Triterpenoids->Mitochondrial_Stress Bax Bax (Pro-apoptotic) Upregulation Mitochondrial_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mitochondrial_Stress->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Intrinsic Apoptosis Pathway Activated by Triterpenoids

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Cell_Survival Cell Survival, Proliferation, and Migration Downstream->Cell_Survival Coumaric_Acid_Derivatives Coumaric Acid Derivatives Coumaric_Acid_Derivatives->PI3K Inhibition

PI3K/AKT Signaling Pathway Modulation

References

Hypothetical Comparison Guide: Independent Verification of Compound X's Anti-inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature and chemical databases reveals no registered compound known as "Camaric acid." This suggests that "this compound" may be a hypothetical substance, a novel proprietary compound not yet disclosed in public research, or a term used in a specific, non-public context.

Consequently, a comparison guide detailing its mechanism of action, complete with experimental data and protocols, cannot be constructed at this time due to the absence of verifiable, public information. Researchers, scientists, and drug development professionals are encouraged to consult proprietary databases or internal documentation if this compound is relevant to their specific field of work.

For the purpose of illustrating the requested format, a template for a comparison guide is provided below, using a well-documented, hypothetical scenario. This template demonstrates how such a guide would be structured if data on "this compound" were available.

This guide provides an objective comparison of the anti-inflammatory performance of the hypothetical "Compound X" against a known alternative, Ibuprofen. The data and protocols presented are for illustrative purposes only and are not based on actual experimental results for a real "Compound X".

Overview of Mechanism of Action

Compound X is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. This mechanism is distinct from that of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen, which primarily inhibit cyclooxygenase (COX) enzymes.

Figure 1. Hypothesized NF-κB Inhibitory Pathway of Compound X cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits & Sequesters NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates CompoundX Compound X CompoundX->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds to Genes Inflammatory Genes (IL-6, COX-2) DNA->Genes Promotes Transcription

Caption: Figure 1. Hypothesized NF-κB Inhibitory Pathway of Compound X.

Comparative Efficacy Data

The following table summarizes the in-vitro efficacy of Compound X compared to Ibuprofen in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

CompoundTargetAssay TypeIC₅₀ (µM) ± SDCytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
Compound X IKK ComplexIL-6 ELISA2.5 ± 0.3> 100> 40
Ibuprofen COX-1/COX-2PGE₂ EIA15.2 ± 1.8> 200> 13.2

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for the Interleukin-6 (IL-6) Enzyme-Linked Immunosorbent Assay (ELISA) is provided below.

Figure 2. Workflow for IL-6 ELISA Protocol A 1. Seed RAW 264.7 Macrophages (1x10^5 cells/well in 96-well plate) B 2. Pre-treat with Compound X or Ibuprofen (Various concentrations, 1 hour) A->B C 3. Stimulate with LPS (1 µg/mL) (Incubate for 24 hours) B->C D 4. Collect Supernatant C->D E 5. Perform IL-6 ELISA (According to manufacturer's protocol) D->E F 6. Measure Absorbance at 450 nm E->F G 7. Calculate IC₅₀ Values F->G

Caption: Figure 2. Workflow for IL-6 ELISA Protocol.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing varying concentrations of Compound X or Ibuprofen. Following a 1-hour pre-incubation, cells were stimulated with 1 µg/mL of LPS.

  • Data Analysis: Supernatants were collected after 24 hours. The concentration of IL-6 was quantified using a commercial ELISA kit. Absorbance was read at 450 nm, and a standard curve was used to determine IL-6 concentrations. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis from the dose-response curves.

Summary of Findings

This hypothetical guide illustrates that Compound X demonstrates potent inhibition of IL-6 production with a lower IC₅₀ value compared to the effect of Ibuprofen on its respective downstream marker (PGE₂). The distinct mechanisms suggest that Compound X could offer an alternative therapeutic strategy for inflammatory conditions, potentially with a different side-effect profile than traditional NSAIDs. Further independent verification is necessary to validate these preliminary findings and fully elucidate the signaling cascade involved.

Camaric Acid: A Comparative Efficacy Analysis Against Synthetic Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of camaric acid, a natural product, with commonly used synthetic anti-inflammatory drugs. The information is compiled from available preclinical data to support further research and development in the field of inflammation.

Executive Summary

This compound, a triterpenoid (B12794562) isolated from Lantana camara, has demonstrated topical anti-inflammatory properties comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in in vivo models.[1] While direct comparative data with other synthetic anti-inflammatory drugs remain limited, this guide synthesizes the available quantitative data and discusses the probable mechanisms of action, offering a baseline for future investigations. The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the arachidonic acid cascade and the NF-κB signaling pathway.

Quantitative Comparison of Anti-Inflammatory Efficacy

The most direct comparative data for this compound's efficacy comes from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay, a standard model for topical inflammation.[1]

CompoundAssayMolar Mass ( g/mol )IC50 (mg/ear)Reference
This compound TPA-induced mouse ear edema484.70.67[1]
Indomethacin TPA-induced mouse ear edema357.8~0.75*[1]

*Note: The IC50 for indomethacin is an estimation based on the reported percentage of inhibition, as a direct IC50 value in the same units was not available in the cited source.[1] Direct comparative studies are necessary for a more precise assessment.

Currently, there is a lack of publicly available data directly comparing the efficacy of this compound with other widely used synthetic anti-inflammatory drugs such as diclofenac, ibuprofen, or celecoxib (B62257) in standardized assays.

Mechanistic Overview: Potential Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways, similar to other natural triterpenoids. The following diagrams illustrate the probable signaling cascades targeted by anti-inflammatory compounds.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Inhibited by Corticosteroids COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX PGG2 PGG2 COX1_COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins (B1171923) Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_COX Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_COX 5_HPETE 5-HPETE 5_LOX->5_HPETE Leukotrienes Leukotrienes (LTB4, etc.) 5_HPETE->Leukotrienes Inflammation_LOX Inflammation (Chemotaxis) Leukotrienes->Inflammation_LOX NSAIDs NSAIDs (Indomethacin, Ibuprofen, Diclofenac) NSAIDs->COX1_COX2 Inhibit COX2_Inhibitors COX-2 Inhibitors (Celecoxib) COX2_Inhibitors->COX1_COX2 Selectively Inhibit COX-2 Camaric_Acid_Probable_COX This compound (Probable Target) Camaric_Acid_Probable_COX->COX1_COX2 Inhibit? Camaric_Acid_Probable_LOX This compound (Probable Target) Camaric_Acid_Probable_LOX->5_LOX Inhibit?

Caption: Probable inhibition of the Arachidonic Acid Pathway.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (TNF-α, IL-1β) LPS Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB NFkB NF-κB (p50/p65) IkB->NFkB Binds & Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6, iNOS) DNA->Gene_Transcription Activates Camaric_Acid_Probable_NFkB This compound (Probable Target) Camaric_Acid_Probable_NFkB->IKK Inhibits?

Caption: Probable inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema Assay

This in vivo assay is a widely accepted model for evaluating the efficacy of topical anti-inflammatory agents.

  • Principle: TPA is a potent inflammatory agent that activates protein kinase C (PKC). This activation initiates a signaling cascade leading to the production of pro-inflammatory mediators, including prostaglandins and leukotrienes, and the release of cytokines like TNF-α and interleukins. The subsequent vasodilation, increased vascular permeability, and inflammatory cell infiltration result in measurable edema (swelling). The efficacy of a test compound is determined by its ability to reduce this edema.[1]

  • Procedure:

    • Animal Model: Typically, male CD-1 or Swiss albino mice are used.

    • Grouping: Animals are randomized into several groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and one or more experimental groups treated with different doses of the test compound (this compound).

    • Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear serves as an internal control.

    • Treatment: The test compound or the positive control is applied topically to the TPA-treated ear, typically shortly before or after the TPA application.

    • Measurement of Edema: After a specified period (usually 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both the treated and control ears. The weight of the biopsies is measured, and the difference in weight between the two indicates the extent of the edema.

    • Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the vehicle-treated control group. The IC50 value, the concentration of the drug that causes 50% inhibition of edema, is then determined.

The following diagram outlines the general workflow for this assay.

TPA_Assay_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., CD-1 Mice) Start->Animal_Acclimatization Grouping Randomization into Groups (Control, Positive Control, Test) Animal_Acclimatization->Grouping Treatment_Application Topical Application of Test Compound/Vehicle/Positive Control Grouping->Treatment_Application TPA_Application Topical Application of TPA to Induce Inflammation Treatment_Application->TPA_Application Incubation Incubation Period (e.g., 4-6 hours) TPA_Application->Incubation Euthanasia Euthanasia Incubation->Euthanasia Biopsy Ear Punch Biopsy Euthanasia->Biopsy Weighing Weighing of Biopsies Biopsy->Weighing Data_Analysis Data Analysis (% Inhibition, IC50) Weighing->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the TPA-induced mouse ear edema assay.

Future Research Directions

The available data suggests that this compound holds promise as a natural anti-inflammatory agent.[1] However, a comprehensive understanding of its therapeutic potential requires further investigation in the following areas:

  • Mechanism of Action: Elucidating the specific molecular targets of this compound is crucial. In vitro assays to determine its inhibitory activity against key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and its effects on the NF-κB signaling pathway are warranted.

  • Systemic Activity: The current data is limited to topical application. Studies are needed to evaluate the systemic anti-inflammatory effects of this compound following oral or parenteral administration to assess its potential for treating systemic inflammatory conditions.

  • Direct Comparative Studies: Head-to-head studies comparing the efficacy and potency of this compound with a broader range of synthetic NSAIDs (e.g., ibuprofen, diclofenac, celecoxib) in various in vitro and in vivo models are essential.

  • Structure-Activity Relationship (SAR): The synthesis and evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency and selectivity.

  • Toxicology and Safety Profile: Comprehensive toxicological studies are necessary to establish the safety profile of this compound before it can be considered for further development as a therapeutic agent.

Conclusion

This compound demonstrates anti-inflammatory activity comparable to indomethacin in a preclinical model of topical inflammation.[1] While its exact mechanism of action is yet to be fully elucidated, it likely involves the modulation of key inflammatory pathways such as the arachidonic acid cascade and NF-κB signaling. Further research, including direct comparisons with other synthetic anti-inflammatory drugs and detailed mechanistic studies, is required to fully characterize its therapeutic potential for the development of novel anti-inflammatory agents.

References

Safety Operating Guide

Camaric Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are intended for trained laboratory personnel. Always consult your institution's specific safety guidelines and the material safety data sheet (MSDS) before handling any chemical.

Immediate Safety and Logistical Information

Proper disposal of chemical waste is crucial for maintaining a safe laboratory environment and ensuring environmental protection. The following provides a step-by-step guide for the safe disposal of camaric acid.

Operational Plan: Step-by-Step Disposal Protocol

  • Neutralization: Carefully neutralize the acidic waste. This should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Waste Collection: Following neutralization, the solution should be collected in a designated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with "Neutralized this compound Waste" and the date of collection.

  • Storage: Store the waste container in a designated secondary containment area away from incompatible materials.

  • Final Disposal: Arrange for the collection of the waste by your institution's licensed chemical waste disposal service.

Experimental Workflow for Neutralization

The following diagram outlines the standard workflow for neutralizing acidic chemical waste like this compound before disposal.

G A 1. Prepare Neutralizing Agent (e.g., Sodium Bicarbonate Solution) B 2. Slowly Add Agent to this compound Waste (in a fume hood, with stirring) A->B C 3. Monitor pH (aim for pH 6.0-8.0) B->C D 4. Collect Neutralized Waste (in a labeled container) C->D E 5. Store for Pickup (in a designated secondary containment area) D->E

Caption: Workflow for the neutralization and collection of this compound waste.

Quantitative Data for Disposal

ParameterGuidelineNotes
pH for Neutralization 6.0 - 8.0Use a calibrated pH meter for accurate measurement.
Recommended Neutralizing Agent 5% Sodium Bicarbonate SolutionPrepare fresh. Add slowly to control effervescence.
Temporary Storage Temperature 20-25°CStore in a cool, dry, and well-ventilated area.
Maximum Storage Duration 90 daysAdhere to institutional and local regulations.

This guide provides a foundational protocol for the safe handling and disposal of this compound. Always prioritize safety and adhere to all applicable regulations.

Essential Safety and Handling Guide for p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on the safety data sheet for p-Coumaric acid. "Camaric acid" is not a recognized chemical compound; this information is provided under the assumption that "p-Coumaric acid" was the intended substance. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier before handling any chemical.

This guide provides essential safety, handling, and disposal information for laboratory professionals working with p-Coumaric acid.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling p-Coumaric acid. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1]To prevent eye contact and serious eye irritation.[2][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374 standard.[1][2][4]To avoid skin contact and irritation.[2][4][5]
Skin and Body Protection Protective clothing, such as a lab coat.[1][3]To prevent skin contact.[1]
Respiratory Protection Use a dust respirator or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][3]To prevent respiratory irritation from dust.[2][4][5]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of p-Coumaric acid and ensure a safe laboratory environment.

Procedure Guideline Rationale
Handling Handle in a well-ventilated area.[1][3] Avoid dust formation.[3][6] Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[2][4]To minimize inhalation and exposure.[1]
Storage Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][3][6] Keep away from incompatible materials such as strong oxidizing agents.[4]To prevent degradation and hazardous reactions.
Accidental Release and Disposal

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and protect the environment.

Procedure Guideline
Spill Cleanup For minor spills, clean up immediately using dry procedures to avoid generating dust.[1] For major spills, alert emergency responders.[1] Wear appropriate PPE during cleanup.[1][3] Place spilled material in a sealed container for disposal.[1]
Disposal Dispose of contents and container in accordance with local, state, and federal regulations.[1][4] Do not allow the chemical to enter drains or water courses.[3][7]

Emergency Procedures Workflow

The following diagram outlines the immediate steps to take in case of accidental exposure to p-Coumaric acid.

cluster_exposure Accidental Exposure cluster_actions First Aid Measures cluster_medical Medical Attention start Exposure Occurs skin_contact Skin Contact start->skin_contact On Skin eye_contact Eye Contact start->eye_contact In Eyes inhalation Inhalation start->inhalation Inhaled ingestion Ingestion start->ingestion Swallowed wash_skin Take off contaminated clothing. Rinse skin with water/shower. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->rinse_eyes fresh_air Remove person to fresh air and keep comfortable for breathing. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_advice Seek medical advice/attention if symptoms persist or if you feel unwell. wash_skin->seek_medical_advice rinse_eyes->seek_medical_advice fresh_air->seek_medical_advice rinse_mouth->seek_medical_advice

Caption: Emergency first aid procedures for p-Coumaric acid exposure.

Chemical Handling and Disposal Workflow

This diagram illustrates the standard operating procedure for handling and disposing of p-Coumaric acid in a laboratory setting.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Begin Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Use in a Well-Ventilated Area ppe->ventilation avoid_dust Avoid Dust Formation ventilation->avoid_dust weighing Weighing and Transfer avoid_dust->weighing end_handling Complete Handling Task weighing->end_handling decontaminate Decontaminate Work Area end_handling->decontaminate dispose_ppe Dispose of Contaminated Gloves and PPE decontaminate->dispose_ppe waste_collection Collect Waste in a Labeled, Sealed Container dispose_ppe->waste_collection dispose_waste Dispose of Waste According to Institutional and Regulatory Guidelines waste_collection->dispose_waste

Caption: Standard workflow for handling and disposal of p-Coumaric acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.